O-Desmethyl Carvedilol-d5
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-[[3-(9H-carbazol-4-yloxy)-1,1,2,3,3-pentadeuterio-2-hydroxypropyl]amino]ethoxy]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c26-16(14-24-12-13-28-21-10-4-3-9-20(21)27)15-29-22-11-5-8-19-23(22)17-6-1-2-7-18(17)25-19/h1-11,16,24-27H,12-15H2/i14D2,15D2,16D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUKPPPYYOKVQJ-SUTULTBBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CNCCOC4=CC=CC=C4O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=C1C3=CC=CC=C3N2)O)NCCOC4=CC=CC=C4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to O-Desmethyl Carvedilol-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Desmethyl Carvedilol-d5 is the deuterated analog of O-Desmethyl Carvedilol, a primary metabolite of the widely prescribed antihypertensive drug, Carvedilol. As a stable isotope-labeled internal standard, it plays a crucial role in pharmacokinetic and metabolic studies, enabling precise quantification of the active metabolite in biological matrices. This technical guide provides a comprehensive overview of the chemical properties, metabolic pathway, and analytical methodologies related to this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for the accurate preparation of standards, interpretation of analytical results, and understanding of its behavior in various experimental settings.
| Property | Value | Reference |
| Chemical Name | 2-[2-[[3-(9H-Carbazol-4-yloxy)-2-hydroxy(propyl-d5)]amino]ethoxy]phenol | [1] |
| Synonyms | BM 14242-d5, Desmethylcarvedilol-d5 | [1] |
| CAS Number | 1794817-24-5 | [1] |
| Molecular Formula | C₂₃H₁₉D₅N₂O₄ | [1] |
| Molecular Weight | 397.48 g/mol | [1] |
| Appearance | Off-White Solid | [1] |
| Solubility | DMSO (Slightly, Sonicated), Methanol (Slightly, Heated, Sonicated) | |
| Storage | 2-8°C Refrigerator | [1] |
| Shipping Conditions | Ambient | [1] |
Metabolic Pathway of Carvedilol to O-Desmethyl Carvedilol
Carvedilol undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. One of the significant metabolic pathways is O-demethylation, which leads to the formation of O-Desmethyl Carvedilol. This metabolite is further conjugated before excretion. The deuteration in this compound does not alter its metabolic pathway but provides a distinct mass spectrometric signature, making it an ideal internal standard.
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of this compound are not extensively available in the public domain. However, based on the synthesis of Carvedilol and its analogs, a general synthetic approach can be outlined. The analytical quantification in biological matrices is well-documented, and a representative protocol for LC-MS/MS analysis is provided below.
General Synthetic Approach
The synthesis of this compound would likely follow a multi-step process analogous to the synthesis of Carvedilol, incorporating a deuterated starting material. A plausible, though not explicitly documented, synthetic workflow is proposed below.
Analytical Protocol: Quantification by LC-MS/MS
The following protocol outlines a typical method for the extraction and quantification of O-Desmethyl Carvedilol from plasma samples using this compound as an internal standard. This method is a composite of techniques described in the literature and may require optimization for specific laboratory conditions.
1. Sample Preparation (Solid-Phase Extraction)
-
Objective: To extract O-Desmethyl Carvedilol and the internal standard from the plasma matrix.
-
Materials:
-
Plasma samples
-
This compound internal standard solution
-
Methanol
-
0.1 N HCl in water
-
2% Ammonia in methanol
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX)
-
-
Procedure:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Spike a known volume of plasma (e.g., 500 µL) with the this compound internal standard.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 N HCl in water, followed by 1 mL of water.
-
Elute the analytes with 1 mL of 2% ammonia in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Objective: To chromatographically separate and quantify O-Desmethyl Carvedilol.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions (Typical):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile and water with a modifier (e.g., 0.1% formic acid).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions (Typical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for O-Desmethyl Carvedilol and this compound would be monitored. These need to be determined empirically but would be based on their respective molecular weights.
-
Conclusion
This compound is an indispensable tool for the accurate bioanalysis of Carvedilol's primary metabolite. This guide provides essential chemical data, an overview of its metabolic formation, and a representative analytical protocol to aid researchers in their drug development and pharmacokinetic studies. While detailed synthetic procedures are not widely published, the provided information on its properties and analysis serves as a valuable resource for the scientific community.
References
An In-depth Technical Guide to O-Desmethyl Carvedilol-d5 for Researchers and Drug Development Professionals
Introduction
O-Desmethyl Carvedilol-d5 is the deuterated form of O-Desmethyl Carvedilol, a primary metabolite of the non-selective β-adrenergic blocker, Carvedilol.[1][2] Carvedilol is a widely prescribed medication for the management of heart failure and hypertension.[3] Due to its structural similarity to the endogenous analyte and its distinct mass, this compound serves as an ideal internal standard for quantitative bioanalytical assays, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] Its use is critical for correcting variations during sample preparation and analysis, thereby ensuring the accuracy and precision of pharmacokinetic and metabolic studies of Carvedilol.[2]
This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, metabolic pathway, and detailed experimental protocols for its application in research.
Core Data Presentation
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value | Reference(s) |
| Chemical Name | 2-(2-((3-((9H-carbazol-4-yl)oxy)-2-hydroxypropyl-1,1,2,3,3-d5)amino)ethoxy)phenol | [5][6] |
| Synonyms | BM 14242-d5, Desmethylcarvedilol-d5 | [7] |
| CAS Number | 1794817-24-5 | [7] |
| Molecular Formula | C₂₃H₁₉D₅N₂O₄ | |
| Molecular Weight | 397.48 g/mol | |
| Appearance | White to Off-White Solid | [7] |
| Melting Point | 156-159°C | [7] |
| Solubility | DMSO (Slightly, Sonicated), Methanol (Slightly, Heated, Sonicated) | [7] |
| Storage Condition | -20°C Freezer | [7] |
Mass Spectrometry Data for Bioanalysis
The following table summarizes the typical mass spectrometry parameters for the analysis of Carvedilol and its deuterated internal standard, this compound.
| Analyte | Parent Ion (m/z) | Product Ion (m/z) | Reference(s) |
| Carvedilol | 407.1 | 100.1 | [4] |
| This compound | 412.2 | 105.1 | [4] |
Metabolic Pathway of Carvedilol
Carvedilol undergoes extensive metabolism in the liver, primarily through oxidation and glucuronidation.[1][3][8] The formation of O-Desmethyl Carvedilol is a result of the demethylation of the methoxy group on the phenoxy ring of Carvedilol. This metabolic reaction is primarily catalyzed by the cytochrome P450 enzyme CYP2C9, with minor contributions from CYP1A2, CYP2D6, and CYP2E1.[1][8][9] O-Desmethyl Carvedilol itself is considered an active metabolite, although it exhibits minor beta-blocking activity and no activity at alpha-1 adrenergic receptors.[8]
Metabolic conversion of Carvedilol to O-Desmethyl Carvedilol.
Experimental Protocols
General Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for a pharmacokinetic study of Carvedilol utilizing this compound as an internal standard.
Typical workflow for Carvedilol pharmacokinetic analysis.
Detailed Method for Quantification of Carvedilol in Human Plasma
This protocol is a composite methodology based on established bioanalytical techniques for Carvedilol.[2][4][10][11][12]
1. Preparation of Stock and Working Solutions:
-
Carvedilol Stock Solution (1 mg/mL): Accurately weigh and dissolve Carvedilol in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Carvedilol stock solution with methanol to create working solutions for calibration standards and quality controls. Prepare a working solution of this compound (internal standard, IS) at an appropriate concentration (e.g., 100 ng/mL) in methanol.
2. Preparation of Calibration Standards and Quality Controls:
-
Spike blank human plasma with the Carvedilol working solutions to prepare calibration standards at concentrations ranging from, for example, 0.5 to 200 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Carvedilol: m/z 407.1 → 100.1
-
This compound: m/z 412.2 → 105.1
-
-
Optimize other parameters such as collision energy and declustering potential for maximum signal intensity.
-
5. Data Analysis:
-
Integrate the peak areas for Carvedilol and this compound.
-
Calculate the peak area ratio of Carvedilol to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of Carvedilol in the unknown samples from the calibration curve.
Conclusion
This compound is an indispensable tool for researchers and drug development professionals engaged in the study of Carvedilol. Its use as an internal standard in LC-MS/MS assays provides the necessary accuracy and precision for reliable pharmacokinetic and metabolic profiling. The detailed information and protocols provided in this guide are intended to support the design and execution of robust bioanalytical methods for Carvedilol research.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carvedilol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. clinivex.com [clinivex.com]
- 7. chembk.com [chembk.com]
- 8. ClinPGx [clinpgx.org]
- 9. ClinPGx [clinpgx.org]
- 10. scispace.com [scispace.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
O-Desmethyl Carvedilol-d5: A Technical Guide to its Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the critical data and experimental protocols associated with the Certificate of Analysis (CoA) for O-Desmethyl Carvedilol-d5. This deuterated analog of a primary Carvedilol metabolite is a crucial reference standard in pharmacokinetic and metabolic studies. Understanding its certified data is paramount for ensuring the accuracy and reliability of research findings.
Certificate of Analysis: Summary of Quantitative Data
A Certificate of Analysis for a high-quality reference standard like this compound provides a comprehensive summary of its identity, purity, and physical properties. The following tables represent typical data found on such a certificate.
Table 1: General Information
| Parameter | Specification |
| Product Name | This compound |
| Catalogue Number | e.g., PA STI 028140 |
| CAS Number | 1794817-24-5[1] |
| Molecular Formula | C₂₃H₁₉D₅N₂O₄[1] |
| Molecular Weight | 397.48 g/mol [1] |
| Lot Number | e.g., XYZ-123 |
| Retest Date | e.g., November 2027 |
Table 2: Physical and Chemical Properties
| Test | Specification | Result |
| Appearance | Off-White to Light-Yellow Solid | Conforms |
| Solubility | Soluble in Methanol or DMSO[2] | Conforms |
| Melting Point | 156-159 °C[3] | 157.5 °C |
Table 3: Analytical Data
| Test | Method | Specification | Result |
| Purity (HPLC) | HPLC-UV | ≥ 98%[2] | 99.8% |
| Identity (¹H NMR) | ¹H NMR | Conforms to structure | Conforms |
| Identity (Mass Spec) | ESI-MS | Conforms to molecular weight | Conforms |
| Isotopic Purity | Mass Spec | ≥ 99% Deuterium Incorporation | 99.5% |
| Residual Solvents | GC-HS | As per USP <467> | Conforms |
| Water Content | Karl Fischer Titration | ≤ 1.0% | 0.2% |
Experimental Protocols
Detailed methodologies are essential for the replication and verification of the analytical results presented in the Certificate of Analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is designed to separate this compound from its potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Inertsil ODS 3V, 150mm x 4.6mm, 5 µm particle size, or equivalent C18 column.[4]
-
Mobile Phase: A mixture of 0.1% Trifluoroacetic acid in water, methanol, and acetonitrile (500:300:200 v/v/v).[4]
-
Flow Rate: 1.5 mL/min.[4]
-
Column Temperature: 55°C.[4]
-
Detection Wavelength: 240 nm.[4]
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution is prepared by dissolving an accurately weighed amount of this compound in a 1:1 mixture of water and acetonitrile to a final concentration of 100 µg/mL.[4]
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry confirms the molecular weight and the successful incorporation of deuterium atoms.
-
Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system with an Electrospray Ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Scan Mode: Full scan to determine the parent ion mass.
-
Expected [M+H]⁺: m/z 398.2.
-
Fragmentation Analysis (MS/MS): Collision-induced dissociation of the parent ion can be performed to confirm the structure. Key fragment ions for the non-deuterated O-Desmethyl Carvedilol can be used as a reference.
Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation
¹H NMR spectroscopy is used to confirm the chemical structure of the molecule.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of DMSO-d₆.
-
Data Acquisition: Standard proton NMR acquisition parameters. The absence of signals at the positions of deuterium incorporation confirms the labeling.
Visualized Workflows and Pathways
The following diagrams illustrate the analytical workflow and a relevant biological pathway for this compound.
References
The Role of O-Desmethyl Carvedilol-d5 in Modern Pharmaceutical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the function and application of O-Desmethyl Carvedilol-d5 in a research setting. This compound is the deuterium-labeled form of O-Desmethyl Carvedilol, an active metabolite of the widely prescribed antihypertensive drug, Carvedilol. The primary and most critical role of this isotopically labeled compound is to serve as an internal standard for quantitative bioanalysis, particularly in pharmacokinetic and bioequivalence studies utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Core Function: The Gold Standard Internal Standard
In quantitative analysis, an internal standard (IS) is a compound added in a constant amount to all samples, including calibration standards, quality control samples, and the unknown study samples. The IS is used to correct for the loss of analyte during sample preparation and for variations in instrument response.
This compound is an ideal internal standard for the quantification of O-Desmethyl Carvedilol for several key reasons:
-
Physicochemical Similarity : Being a stable isotope-labeled version, its chemical and physical properties are nearly identical to the unlabeled analyte (the "native" O-Desmethyl Carvedilol). This ensures that it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer.
-
Co-elution : It typically co-elutes with the native analyte during liquid chromatography, meaning it experiences the same matrix effects (ion suppression or enhancement), which can significantly impact the accuracy of results.[1]
-
Mass Differentiation : Despite these similarities, it is easily distinguishable from the native analyte by a mass spectrometer due to the mass difference imparted by the five deuterium atoms. This allows for simultaneous but distinct detection.
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in bioanalysis and is recommended by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3]
Applications in Research and Drug Development
The primary application of this compound is in pharmacokinetic (PK) studies. These studies are fundamental to drug development and aim to understand how a drug and its metabolites are absorbed, distributed, metabolized, and excreted (ADME) by the body. Accurate quantification of drug metabolites is crucial for building a complete pharmacokinetic profile.
Key Research Areas:
-
Pharmacokinetic Studies : Determining the concentration-time profile of O-Desmethyl Carvedilol in biological matrices such as plasma or urine.[4]
-
Bioequivalence Studies : Comparing the bioavailability of a generic drug product to the brand-name drug.
-
Drug-Drug Interaction Studies : Assessing how co-administered drugs affect the metabolism of Carvedilol.
-
Metabolism Studies : Investigating the metabolic pathways of Carvedilol.
Carvedilol Metabolism and the Formation of O-Desmethyl Carvedilol
Carvedilol is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes. O-demethylation is one of the metabolic pathways, catalyzed mainly by the enzyme CYP2C9, leading to the formation of O-Desmethyl Carvedilol.[4]
Metabolic pathway of Carvedilol to O-Desmethyl Carvedilol.
Quantitative Analysis and Data
The use of this compound allows for the development of highly sensitive and specific LC-MS/MS methods for the quantification of its native analogue. The data generated from such methods are critical for regulatory submissions. Below are tables summarizing typical parameters from validated bioanalytical methods for Carvedilol and its metabolites.
Table 1: LC-MS/MS Method Parameters for Carvedilol Metabolite Analysis
| Parameter | Typical Value/Condition | Reference |
| Analyte | O-Desmethyl Carvedilol | [4] |
| Internal Standard | This compound | N/A |
| Biological Matrix | Human Plasma | [4] |
| Extraction Method | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) | [5][6] |
| Chromatographic Column | Chirobiotic® V or similar chiral column for enantiomeric separation | [4] |
| Mobile Phase | Acetonitrile and Ammonium Formate Buffer | [7] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [7] |
| Detection | Multiple Reaction Monitoring (MRM) | [5] |
Table 2: Representative Bioanalytical Method Validation Data
| Parameter | Analyte | Concentration Range (ng/mL) | Accuracy (%) | Precision (% CV) | Reference |
| Linearity | Carvedilol Enantiomers | 0.05 - 100 | N/A | N/A | [4] |
| OHC Enantiomers | 0.05 - 10 | N/A | N/A | [4] | |
| DMC Enantiomers | 0.02 - 10 | N/A | N/A | [4] | |
| Intra- and Inter-batch | Carvedilol | 0.05 - 50 | 96.4 - 103.3 | 0.74 - 3.88 | [7] |
| 4'-hydroxyphenyl carvedilol | 0.01 - 10 | 96.4 - 103.3 | 0.74 - 3.88 | [7] |
OHC: Hydroxyphenyl Carvedilol; DMC: O-Desmethyl Carvedilol; CV: Coefficient of Variation. Data for accuracy and precision are representative for analytes quantified using deuterated internal standards.
Experimental Protocol: Quantification of O-Desmethyl Carvedilol in Human Plasma
This section outlines a representative experimental protocol for the quantification of O-Desmethyl Carvedilol in human plasma using this compound as an internal standard, based on methodologies described in the literature.[4][5][6][7]
1. Preparation of Stock and Working Solutions
-
Prepare primary stock solutions of O-Desmethyl Carvedilol and this compound (IS) in methanol at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the O-Desmethyl Carvedilol stock solution with a 50:50 methanol:water mixture to create working solutions for calibration standards and quality control (QC) samples.
-
Prepare a working solution of the this compound IS at an appropriate concentration (e.g., 100 ng/mL).
2. Preparation of Calibration Standards and Quality Control Samples
-
Spike blank human plasma with the appropriate working solutions to prepare a calibration curve consisting of a blank, a zero sample (with IS), and at least six non-zero concentration levels.
-
Prepare QC samples in blank plasma at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
3. Sample Preparation (Solid-Phase Extraction)
-
To 200 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the IS working solution.
-
Vortex mix the samples.
-
Load the samples onto a pre-conditioned SPE cartridge (e.g., Oasis MCX).
-
Wash the cartridge with an appropriate solvent to remove interferences.
-
Elute the analyte and IS from the cartridge with an elution solvent (e.g., methanol with 5% ammonium hydroxide).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
4. LC-MS/MS Analysis
-
LC System : A UPLC or HPLC system.
-
Column : A suitable C18 or chiral column.
-
Mobile Phase : A gradient or isocratic elution using a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate).
-
Mass Spectrometer : A triple quadrupole mass spectrometer.
-
Ionization : ESI in positive mode.
-
MRM Transitions : Monitor the specific precursor-to-product ion transitions for O-Desmethyl Carvedilol and this compound.
5. Data Analysis and Quantification
-
Integrate the peak areas for both the analyte and the IS.
-
Calculate the peak area ratio (analyte peak area / IS peak area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of the analyte in QC and unknown samples by interpolating their peak area ratios from the calibration curve.
References
- 1. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to O-Desmethyl Carvedilol-d5 for Researchers
For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of O-Desmethyl Carvedilol-d5, a key deuterated metabolite of Carvedilol. This document outlines commercially available sources, pricing, and detailed experimental protocols for its use in bioanalytical assays. Furthermore, it visually details the metabolic pathway of Carvedilol, providing essential context for its pharmacokinetic and metabolic studies.
This compound: Supplier and Pricing Overview
This compound, the deuterated form of a primary metabolite of Carvedilol, is essential as an internal standard for quantitative bioanalysis. Its use in liquid chromatography-mass spectrometry (LC-MS/MS) assays ensures accuracy and precision in pharmacokinetic and metabolic studies.[1][2][3][4][5] Several suppliers offer this stable isotope-labeled compound, with pricing varying by quantity.
| Supplier | Product Code/CAS No. | Available Quantities | Price (USD) | Notes |
| Toronto Research Chemicals (TRC) | D291477 | 2.5 mg | $150 | Pricing is publicly listed.[6] |
| 25 mg | $1200 | |||
| LGC Standards | TRC-D291477 | 2.5 mg, 25 mg | Price on request | Requires login or inquiry for pricing.[7][8] |
| Pharmaffiliates | PA STI 028140 | Not specified | Price on request | Requires login or inquiry for pricing. |
| ChemicalBook | 1794817-24-5 | 2.5 mg, 25 mg | $150 (2.5mg), $1200 (25mg) | Lists Toronto Research Chemicals as a supplier.[6] |
| Sinco Pharmachem Inc. | C22124 | 10mg, 25mg, 50mg/vial | Price on request | |
| Cayman Chemical | Not specified | Price on request | ||
| ANEXIB Chemicals | Not specified | Price on request |
Experimental Protocols: Bioanalysis of Carvedilol and its Metabolites
The following sections detail established methodologies for the extraction and quantification of Carvedilol and its metabolites from biological matrices, primarily human plasma. This compound is an ideal internal standard for these procedures.
Method 1: Liquid-Liquid Extraction (LLE) for HPLC-Fluorescence Detection
This method is adapted from a procedure for the determination of Carvedilol in human plasma and is suitable for use with this compound as an internal standard.[9]
1. Sample Preparation:
-
To 1 mL of human plasma, add a known concentration of this compound solution (internal standard).
-
Add 5 mL of dichloromethane (extraction solvent).
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the organic (lower) layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: Lichrosphere® CN (250 mm x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: Acetonitrile and 20 mM ammonium acetate buffer with 0.1% triethylamine (pH adjusted to 4.5 with phosphoric acid) in a 40:60 (v/v) ratio.[9]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 50 µL.
-
Detection: Fluorescence detector with excitation at 282 nm and emission at 340 nm.[9]
Method 2: Solid-Phase Extraction (SPE) for LC-MS/MS Analysis
This protocol is based on a validated LC-MS/MS method for the simultaneous quantification of Carvedilol and its active metabolite, 4'-hydroxyphenyl carvedilol.[10] this compound can be used as an internal standard for the O-desmethyl metabolite.
1. Sample Preparation:
-
To 100 µL of human plasma, add the internal standard solution (this compound).
-
Condition a suitable SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase.
2. UPLC-MS/MS Conditions:
-
Column: UPLC C18 (50 mm x 2.1 mm, 1.7 µm) or equivalent.[10]
-
Mobile Phase: Acetonitrile and 4.0 mM ammonium formate (pH 3.0, adjusted with formic acid) in a 78:22 (v/v) ratio.[10]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for O-Desmethyl Carvedilol and this compound would need to be determined. For Carvedilol, a transition of m/z 407.2 → 100.1 is commonly used.
Carvedilol Metabolic Pathway
Carvedilol undergoes extensive metabolism in the liver, primarily through oxidation and glucuronidation.[11][12][13] The formation of O-Desmethyl Carvedilol is a key metabolic step.
Caption: Metabolic pathway of Carvedilol.
Experimental Workflow for Bioanalytical Method
The general workflow for a bioanalytical method using this compound as an internal standard is depicted below.
Caption: Bioanalytical workflow using an internal standard.
References
- 1. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. This compound | LGC Standards [lgcstandards.com]
- 9. Estimation of carvedilol in human plasma by using HPLC-fluorescence detector and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Carvedilol | C24H26N2O4 | CID 2585 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Physicochemical Characteristics of O-Desmethyl Carvedilol-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of O-Desmethyl Carvedilol-d5, a labeled metabolite of Carvedilol. This document is intended to serve as a foundational resource for researchers engaged in pharmacokinetic studies, metabolic profiling, and the development of analytical methodologies.
Core Physicochemical Data
This compound is the deuterated form of O-Desmethyl Carvedilol, a primary metabolite of the nonselective β-adrenergic blocker, Carvedilol. The incorporation of five deuterium atoms provides a distinct mass shift, making it an ideal internal standard for quantitative bioanalytical studies using mass spectrometry.
Quantitative physicochemical data for this compound is summarized in the table below for ease of reference and comparison.
| Property | Value |
| Chemical Name | 2-(2-((3-((9H-carbazol-4-yl)oxy)-2-hydroxypropyl-1,1,2,3,3-d5)amino)ethoxy)phenol[1][2] |
| Synonyms | BM 14242-d5, Desmethylcarvedilol-d5[2][3] |
| CAS Number | 1794817-24-5[1][2][3] |
| Molecular Formula | C₂₃H₁₉D₅N₂O₄[1][2] |
| Molecular Weight | 397.48 g/mol [1][2] |
| Molar Mass | 391.43972 g/mol [3] |
| Appearance | White to Off-White Solid[3] |
| Melting Point | 156-159°C[3] |
| Solubility | DMSO (Slightly, Sonicated), Methanol (Slightly, Heated, Sonicated)[3] |
| Storage Condition | -20°C Freezer[3] |
Metabolic Pathway of Carvedilol
O-Desmethyl Carvedilol is an active metabolite formed from the demethylation of the parent drug, Carvedilol. This metabolic conversion is primarily catalyzed by the cytochrome P450 enzyme CYP2C9.[4][5] While it possesses minor beta-blocking activity, it lacks the alpha-1 adrenergic receptor antagonism of its parent compound.[4] The metabolic pathway is a critical consideration in pharmacokinetic and drug-drug interaction studies.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible characterization of reference standards like this compound. Below are generalized protocols for key analytical experiments.
Determination of Melting Point
-
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
-
Methodology:
-
A small, finely powdered sample of this compound is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2°C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded. This range is reported as the melting point.
-
Solubility Assessment
-
Objective: To qualitatively determine the solubility in common laboratory solvents.
-
Methodology:
-
A small, pre-weighed amount of this compound (e.g., 1 mg) is placed into a vial.
-
A measured volume of the solvent (e.g., 1 mL of DMSO or Methanol) is added.
-
The mixture is vortexed at room temperature for a set period.
-
If the solid does not dissolve, physical methods such as sonication or gentle heating are applied, and the results are noted.
-
Observations are recorded using terms like "Slightly Soluble," noting any treatments (e.g., "Heated," "Sonicated") required to achieve dissolution.[3]
-
Purity Analysis and Quantification via LC-MS/MS
-
Objective: To confirm the identity, purity, and concentration of this compound and its non-labeled counterpart in biological matrices.
-
Methodology: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for this analysis.[5]
-
Chromatographic Separation:
-
A C18 or similar reversed-phase column is typically used.
-
The mobile phase often consists of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
A gradient elution is programmed to ensure separation from potential impurities and matrix components.
-
-
Mass Spectrometric Detection:
-
The instrument is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Specific precursor-to-product ion transitions are monitored for both O-Desmethyl Carvedilol and this compound.
-
-
Sample Preparation:
-
For quantification in plasma, a protein precipitation or liquid-liquid extraction is performed, followed by the addition of the deuterated internal standard.
-
-
Data Analysis:
-
The peak area ratio of the analyte to the internal standard is used to construct a calibration curve and quantify the analyte concentration in unknown samples.
-
-
The following diagram illustrates a typical workflow for the analytical characterization of a deuterated reference standard.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. clinivex.com [clinivex.com]
- 3. chembk.com [chembk.com]
- 4. ClinPGx [clinpgx.org]
- 5. Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Use of O-Desmethyl Carvedilol-d5 in Mass Spectrometry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of O-Desmethyl Carvedilol-d5 as an internal standard in the quantitative analysis of carvedilol and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document outlines detailed experimental protocols, mass spectrometric parameters, and the pharmacological context of carvedilol's mechanism of action.
Introduction
Carvedilol is a non-selective beta-adrenergic antagonist with alpha-1 adrenergic blocking activity, widely used in the treatment of hypertension and heart failure. The monitoring of carvedilol and its pharmacologically active metabolites, such as O-desmethyl carvedilol, in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis, as it corrects for matrix effects and variability in sample processing and instrument response.
Physicochemical Properties and Mass Spectrometric Data
Stable isotope-labeled internal standards are essential for accurate and precise quantification in mass spectrometry. This compound serves as an ideal internal standard for the analysis of O-desmethyl carvedilol due to its identical chemical properties and distinct mass-to-charge ratio (m/z).
Table 1: Physicochemical Properties
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| O-Desmethyl Carvedilol | C₂₃H₂₄N₂O₄ | 392.45 |
| This compound | C₂₃H₁₉D₅N₂O₄ | 397.48 |
Table 2: Mass Spectrometric Parameters for LC-MS/MS Analysis
The following table summarizes the multiple reaction monitoring (MRM) transitions commonly used for the analysis of carvedilol, its metabolites, and their corresponding deuterated internal standards. These transitions represent the precursor ion (Q1) and the most abundant product ion (Q3) and are crucial for the selective and sensitive detection of the analytes.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| Carvedilol | 407.1 | 100.1[1] |
| Carvedilol-d5 | 412.2 | 105.1[1] |
| O-Desmethyl Carvedilol | 393.2 | 74.1 |
| This compound | 398.2 | 79.1 |
| 4'-Hydroxyphenyl Carvedilol | 423.1 | 222.0[2] |
Experimental Protocols
The following protocols provide a general framework for the quantitative analysis of carvedilol and its metabolites in plasma samples. Optimization of these methods may be required for specific instrumentation and matrices.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from complex biological matrices.
Protocol:
-
Conditioning: Condition a suitable SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 500 µL of plasma, add the internal standard solution (this compound). Acidify the sample with 100 µL of 0.1 N HCl. Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 N HCl followed by 1 mL of methanol/water (e.g., 50:50, v/v) to remove interfering substances.
-
Elution: Elute the analytes with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is an alternative method for sample preparation, particularly for analytes with good solubility in organic solvents.
Protocol:
-
Sample Aliquoting: To 200 µL of plasma, add 10 µL of the internal standard solution (this compound).
-
Extraction: Add 2.5 mL of an appropriate organic solvent (e.g., tert-butyl methyl ether). Vortex the mixture for 2 minutes.[2]
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 rpm) for 5 minutes to separate the organic and aqueous layers.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 150 µL of the mobile phase and inject into the LC-MS/MS system.[2]
Liquid Chromatography (LC) Conditions
Chromatographic separation is critical for resolving the analytes from endogenous interferences. A reversed-phase C18 column is commonly employed.
Table 3: Typical LC Parameters
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Start with 10% B, increase to 90% B over 5 minutes, hold for 1 minute, and return to initial conditions. |
Method Validation
A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA, EMA) to ensure the reliability of the analytical data. Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the assay is accurate and precise.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analytes.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analytes in the biological matrix under different storage and processing conditions.
Carvedilol's Mechanism of Action and Signaling Pathways
Carvedilol exerts its therapeutic effects by blocking adrenergic receptors. Understanding these pathways is essential for interpreting pharmacokinetic and pharmacodynamic data.
Beta-1 Adrenergic Receptor Signaling Pathway
Carvedilol is a non-selective antagonist of beta-1 and beta-2 adrenergic receptors. The blockade of beta-1 receptors in the heart is primarily responsible for its negative chronotropic and inotropic effects.
Alpha-1 Adrenergic Receptor Signaling Pathway
Carvedilol's antagonism of alpha-1 adrenergic receptors in vascular smooth muscle leads to vasodilation and a reduction in blood pressure.
Carvedilol Metabolism Experimental Workflow
The following diagram illustrates the typical workflow for the analysis of carvedilol and its metabolites from plasma samples using LC-MS/MS with this compound as an internal standard.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of O-desmethyl carvedilol in biological matrices by LC-MS/MS. The detailed protocols and mass spectrometric parameters outlined in this guide serve as a valuable resource for researchers and scientists in the field of drug metabolism and pharmacokinetics. Furthermore, a thorough understanding of carvedilol's mechanism of action and signaling pathways is essential for the comprehensive interpretation of analytical data in the context of drug development and clinical research.
References
- 1. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Carvedilol Metabolism Pathways for Researchers and Drug Development Professionals
November 12, 2025
This technical guide provides a comprehensive overview of the metabolic pathways of carvedilol, a non-selective beta-adrenergic antagonist with alpha-1 blocking activity. Designed for researchers, scientists, and drug development professionals, this document delves into the core metabolic processes, presents quantitative data in a structured format, and offers detailed experimental protocols for key assays. Visual diagrams of metabolic pathways and experimental workflows are included to facilitate a deeper understanding of the biotransformation of carvedilol.
Introduction to Carvedilol Metabolism
Carvedilol is administered as a racemic mixture of R(+) and S(-) enantiomers, both of which undergo extensive stereoselective metabolism primarily in the liver.[1] The biotransformation of carvedilol is complex, involving both Phase I and Phase II metabolic reactions. The primary pathways include aromatic ring and side-chain oxidation, demethylation, and glucuronidation.[1] These processes are mediated by a variety of cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, leading to the formation of several metabolites, some of which exhibit pharmacological activity.[1][2] Understanding these pathways is crucial for predicting drug-drug interactions, understanding inter-individual variability in drug response, and optimizing therapeutic outcomes.
Phase I Metabolism: Oxidation and Demethylation
Phase I metabolism of carvedilol is predominantly oxidative, catalyzed by multiple CYP450 isoenzymes. The main reactions are aromatic ring hydroxylation, side-chain oxidation, and O-demethylation.
Key Cytochrome P450 Enzymes Involved
Several CYP enzymes have been identified as key players in carvedilol metabolism. The relative contribution of each enzyme is stereoselective, meaning the metabolism of the R(+) and S(-) enantiomers can differ significantly.
-
CYP2D6: This is a major enzyme responsible for the aromatic ring hydroxylation of both enantiomers, leading to the formation of 4'- and 5'-hydroxyphenyl carvedilol.[3] These metabolites are pharmacologically active.[2]
-
CYP2C9: This enzyme is primarily involved in the O-demethylation of carvedilol to form O-desmethylcarvedilol.[3]
-
CYP1A2: This enzyme plays a significant role in the metabolism of the S(-) enantiomer and is involved in the formation of 8-hydroxycarbazolyl carvedilol.[3][4]
-
CYP3A4: This enzyme also contributes to the metabolism of both enantiomers.[4]
-
CYP2E1: Some evidence suggests the involvement of this enzyme in O-demethylation.[1]
Primary Phase I Metabolites
The main metabolites resulting from Phase I reactions are:
-
4'- and 5'-hydroxyphenyl carvedilol (4'-OHC and 5'-OHC): Formed primarily by CYP2D6, these are active metabolites.[3]
-
8-hydroxycarbazolyl carvedilol (8-OHCC): Formed mainly by CYP1A2.[3]
-
O-desmethylcarvedilol (ODMC): Formed predominantly by CYP2C9.[3]
Quantitative Data on Phase I Metabolism
The following table summarizes the relative contributions of CYP enzymes to the metabolism of carvedilol enantiomers.
| Enantiomer | CYP Isozyme | Relative Contribution (%) | Metabolic Pathway | Reference |
| R(+)-Carvedilol | CYP2D6 | 40 | Aromatic Ring Hydroxylation | [1] |
| CYP3A4 | 30 | [1] | ||
| CYP1A2 | 20 | Side-chain Oxidation | [1] | |
| CYP2C9 | <10 | O-Demethylation | [1] | |
| S(-)-Carvedilol | CYP1A2 | 60 | Side-chain Oxidation | [1] |
| CYP2D6 | 20 | Aromatic Ring Hydroxylation | [1] | |
| CYP3A4 | 15 | [1] | ||
| CYP2C9 | <5 | O-Demethylation | [1] |
Phase II Metabolism: Glucuronidation
Following Phase I oxidation, carvedilol and its metabolites undergo Phase II conjugation reactions, primarily glucuronidation. This process increases the water solubility of the compounds, facilitating their excretion.
Key UDP-Glucuronosyltransferase (UGT) Enzymes Involved
Several UGT isoforms are responsible for the glucuronidation of carvedilol and its hydroxylated metabolites.
-
UGT1A1: Involved in the glucuronidation of carvedilol.[5][6]
-
UGT2B4: Catalyzes the formation of carvedilol glucuronides.[5][6]
-
UGT2B7: Plays a role in the glucuronidation of carvedilol.[5][6]
The glucuronidation of carvedilol is also stereoselective. For instance, UGT1A1 shows a preference for R-carvedilol, while UGT2B7 preferentially metabolizes S-carvedilol.[6]
Quantitative Data on Glucuronidation
The following table presents the kinetic parameters for carvedilol glucuronidation by different UGT isoforms and human liver microsomes (HLM).
| Enzyme Source | Glucuronide | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| HLM | G1 | 26.6 | 106 | [5] |
| G2 | 46.0 | 44.5 | [5] | |
| UGT1A1 | G2 | 55.1 | 3.33 | [5] |
| UGT2B4 | G1 | 38.2 | 7.88 | [5] |
| G2 | 22.1 | 6.25 | [5] | |
| UGT2B7 | G1 | 42.6 | 6.67 | [5] |
G1 and G2 represent two different carvedilol glucuronides.
Metabolic Pathways and Experimental Workflow Diagrams
To visually represent the complex metabolic processes and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. ClinPGx [clinpgx.org]
- 2. [PDF] IN VITRO IDENTIFICATION OF THE HUMAN CYTOCHROME P 450 ENZYMES INVOLVED IN THE METABOLISM OF R ( 1 )-AND S ( 2 )-CARVEDILOL | Semantic Scholar [semanticscholar.org]
- 3. In vitro identification of the human cytochrome P450 enzymes involved in the metabolism of R(+)- and S(-)-carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of substrate depletion assay to evaluation of CYP isoforms responsible for stereoselective metabolism of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Involvement of human hepatic UGT1A1, UGT2B4, and UGT2B7 in the glucuronidation of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Role of CYP2C9 in the O-Desmethylation of Carvedilol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carvedilol, a non-selective beta-adrenergic antagonist with alpha-1 blocking activity, is a widely prescribed medication for the management of heart failure and hypertension. Its metabolism is complex, involving multiple cytochrome P450 (CYP) enzymes and pathways. This technical guide provides an in-depth analysis of the role of CYP2C9 in the O-desmethylation of carvedilol, a significant metabolic route. The guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development. While CYP2D6 is a major enzyme in carvedilol's overall metabolism, particularly in hydroxylation, CYP2C9 is recognized as playing a primary role in the O-desmethylation pathway.[1]
Introduction to Carvedilol Metabolism
Carvedilol is administered as a racemic mixture of R(+) and S(-) enantiomers, both of which are pharmacologically active but exhibit different potencies. The S(-) enantiomer is primarily responsible for beta-blockade, while both enantiomers contribute to alpha-1 blockade. The metabolism of carvedilol is extensive and stereoselective, occurring primarily in the liver. The main metabolic pathways include aromatic ring hydroxylation, side-chain oxidation, and O-desmethylation, followed by glucuronidation.[2]
Several CYP450 isoenzymes are involved in carvedilol's biotransformation, including CYP2D6, CYP2C9, CYP1A2, CYP2E1, and CYP3A4.[1] Genetic polymorphisms in the genes encoding these enzymes, particularly CYP2D6, can lead to significant inter-individual variability in carvedilol plasma concentrations and clinical response.
CYP2C9 and the O-Desmethylation Pathway
The O-desmethylation of carvedilol results in the formation of O-desmethylcarvedilol. In vitro studies utilizing human liver microsomes and recombinant CYP enzymes have identified CYP2C9 as a key enzyme responsible for this metabolic reaction.[3] The US Food and Drug Administration (FDA) notes that CYP2C9 is of primary importance in the O-methylation (a related process to O-desmethylation) pathway of S(-)-carvedilol.[1]
The O-desmethyl metabolite of carvedilol is considered to have minor pharmacological activity compared to the parent compound and its hydroxylated metabolites. However, understanding the kinetics of its formation is crucial for a complete pharmacokinetic profile of carvedilol and for assessing potential drug-drug interactions involving CYP2C9 inhibitors or inducers.
Quantitative Analysis of CYP2C9-mediated O-Desmethylation
In vitro studies using recombinant CYP2C9 have been conducted to determine the kinetic parameters of carvedilol O-desmethylation. These studies are essential for understanding the enzyme's affinity for the substrate (Km) and its maximum metabolic capacity (Vmax). The ratio of Vmax to Km provides a measure of the intrinsic clearance (CLint), which reflects the enzyme's catalytic efficiency.
A key study by Pan et al. (2016) investigated the enzymatic activity of wild-type CYP2C9*1 and 35 of its allelic variants towards carvedilol O-desmethylation. The study reported that compared to the wild-type, the intrinsic clearance values of the variants were significantly altered, with decreases ranging from 30% to 99.8%, primarily due to increased Km and/or decreased Vmax values.[3]
Table 1: Enzyme Kinetic Parameters for Carvedilol O-Desmethylation by CYP2C9*1
| Parameter | Value | Unit | Reference |
| Km | Data not available in accessible literature | µM | Pan et al., 2016 |
| Vmax | Data not available in accessible literature | pmol/min/pmol CYP | Pan et al., 2016 |
| Intrinsic Clearance (Vmax/Km) | Data not available in accessible literature | µL/min/pmol CYP | Pan et al., 2016 |
Note: Despite extensive literature searches, the full text of the primary study by Pan et al. (2016) containing the specific quantitative values for Km and Vmax was not accessible. The provided information is based on the abstract and citations of this work.
Experimental Protocols
The determination of CYP2C9's role in carvedilol O-desmethylation typically involves in vitro assays using recombinant enzymes. The following is a generalized protocol based on methodologies described in the literature.
In Vitro Incubation with Recombinant CYP2C9
Objective: To measure the formation of O-desmethylcarvedilol from carvedilol by recombinant human CYP2C9.
Materials:
-
Recombinant human CYP2C9 expressed in a suitable system (e.g., baculovirus-infected insect cells)
-
Carvedilol standard
-
O-desmethylcarvedilol standard
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for reaction termination
-
Internal standard for HPLC analysis
Procedure:
-
Incubation Mixture Preparation: A typical incubation mixture in a microcentrifuge tube would contain potassium phosphate buffer, the recombinant CYP2C9 enzyme, and the NADPH regenerating system.
-
Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to bring it to the reaction temperature.
-
Initiation of Reaction: The reaction is initiated by adding carvedilol at various concentrations (e.g., ranging from 2 to 100 µM to cover the expected Km).[3]
-
Incubation: The reaction is allowed to proceed at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range with respect to time and protein concentration.[3]
-
Termination of Reaction: The reaction is stopped by adding a quenching solvent, such as ice-cold acetonitrile, which also serves to precipitate the protein. An internal standard is typically added at this step.
-
Sample Preparation for Analysis: The terminated reaction mixture is centrifuged to pellet the precipitated protein. The supernatant, containing the metabolite, is then transferred for analysis.
Quantification by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the O-desmethylcarvedilol formed in the in vitro incubation.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV or mass spectrometer).
Chromatographic Conditions (Example):
-
Column: A reverse-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), is commonly used.[4]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate with pH adjustment) and an organic solvent (e.g., acetonitrile).[4][5] The composition can be isocratic or a gradient.
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
Detection: UV detection at a wavelength where both carvedilol and O-desmethylcarvedilol have significant absorbance (e.g., 240 nm).[5]
-
Quantification: The concentration of the metabolite is determined by comparing its peak area to that of a standard curve prepared with known concentrations of O-desmethylcarvedilol.
Visualizations
Metabolic Pathway of Carvedilol
References
- 1. Carvedilol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. The role of CYP2C9 genetic polymorphism in carvedilol O-desmethylation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput LC-MS/MS Method for the Quantification of Carvedilol in Human Plasma Using O-Desmethyl Carvedilol-d5 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carvedilol is a non-selective beta-adrenergic blocking agent with alpha-blocking activity, widely used in the treatment of hypertension and heart failure.[1] Accurate and reliable quantification of Carvedilol in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note describes a robust and sensitive LC-MS/MS method for the determination of Carvedilol in human plasma. The method utilizes a deuterated metabolite, O-Desmethyl Carvedilol-d5, as the internal standard (IS) to ensure high accuracy and precision. The sample preparation is streamlined using a simple protein precipitation technique, making it suitable for high-throughput analysis.
Experimental
Materials and Reagents
-
Carvedilol reference standard was procured from a certified supplier.
-
This compound internal standard was synthesized and characterized.
-
HPLC-grade acetonitrile, methanol, and formic acid were purchased from a reputable chemical supplier.
-
Human plasma was obtained from a certified blood bank.
LC-MS/MS Instrumentation
The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.
Chromatographic Conditions
A reversed-phase C18 column was used for the chromatographic separation. The mobile phase consisted of a gradient mixture of acetonitrile and water with 0.1% formic acid.
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | As detailed in the protocol |
Mass Spectrometry Conditions
The mass spectrometer was operated in the positive ion mode using Multiple Reaction Monitoring (MRM).
| Parameter | Carvedilol | This compound |
| Precursor Ion (m/z) | 407.2 | 398.2 |
| Product Ion (m/z) | 100.2 | 86.2 |
| Collision Energy (eV) | 35 | 38 |
| Ionization Mode | ESI Positive | ESI Positive |
Protocols
Standard and Quality Control Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of Carvedilol and this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Carvedilol stock solution with a 50:50 mixture of methanol and water to create calibration standards. Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 100 ng/mL.
Sample Preparation Protocol
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 25 µL of the this compound working solution (100 ng/mL) and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
Method Validation Summary
The method was validated according to regulatory guidelines for bioanalytical method validation.
| Parameter | Result |
| Linearity Range | 0.1 - 200 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (%Bias) | ± 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent sensitivity, specificity, and a wide linear dynamic range for the quantification of Carvedilol in human plasma. The use of the stable isotope-labeled internal standard, this compound, effectively compensated for any variability in sample preparation and matrix effects, leading to high precision and accuracy. The simple protein precipitation protocol allows for rapid sample processing, making the method suitable for high-throughput bioanalysis in clinical and research settings.
Workflow Diagram
Caption: Experimental workflow for Carvedilol analysis.
Signaling Pathway Diagram
Caption: Carvedilol metabolic pathway.[1]
References
Protocol for the Quantification of Carvedilol and its Metabolite O-Desmethyl Carvedilol in Human Plasma using O-Desmethyl Carvedilol-d5 as an Internal Standard
Introduction
Carvedilol is a non-selective beta-adrenergic antagonist with alpha-1-blocking activity, widely used in the treatment of hypertension and heart failure. Monitoring its plasma concentrations, along with its metabolites, is crucial for pharmacokinetic and bioequivalence studies. O-desmethyl carvedilol is one of the main metabolites of carvedilol.[1] This application note describes a robust and sensitive method for the simultaneous quantification of carvedilol and O-desmethyl carvedilol in human plasma using O-Desmethyl Carvedilol-d5 as an internal standard (IS) by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is intended to compensate for variability during sample preparation and analysis, although careful method development is necessary to avoid potential matrix effects and isotopic cross-talk.[2]
Experimental
Materials and Reagents
-
Carvedilol (Reference Standard)
-
O-Desmethyl Carvedilol (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Formate
-
Water (Ultrapure)
-
Human Plasma (K2-EDTA)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of carvedilol, O-desmethyl carvedilol, and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of carvedilol and O-desmethyl carvedilol in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
The chromatographic separation is critical to resolve the analytes from potential interferences.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water with 5 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 20% B, ramp to 80% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions
The mass spectrometer should be operated in positive electrospray ionization mode using Multiple Reaction Monitoring (MRM).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Carvedilol | 407.2 | 100.1 | 35 |
| O-Desmethyl Carvedilol | 393.2 | 86.1 | 38 |
| This compound (IS) | 398.2 | 91.1 | 38 |
Method Validation
The method should be validated according to regulatory guidelines, assessing the following parameters:
-
Linearity: A linear range of 0.1 to 100 ng/mL for carvedilol and 0.05 to 50 ng/mL for O-desmethyl carvedilol in plasma is suggested.[1] The coefficient of determination (r²) should be >0.99.
-
Precision and Accuracy: Intra- and inter-day precision and accuracy should be evaluated using quality control (QC) samples at low, medium, and high concentrations. The precision (%CV) should be <15% and accuracy (%RE) should be within ±15%.
-
Recovery: The extraction recovery of the analytes and internal standard should be consistent and reproducible.
-
Matrix Effect: Should be assessed to ensure that ionization suppression or enhancement from the plasma matrix is minimal and compensated for by the internal standard.
-
Stability: The stability of the analytes in plasma should be evaluated under various conditions (freeze-thaw, short-term benchtop, and long-term storage).
Data Presentation
The quantitative data for method validation should be summarized in clear and concise tables.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Regression Equation | r² |
| Carvedilol | 0.1 - 100 | y = mx + c | >0.99 |
| O-Desmethyl Carvedilol | 0.05 - 50 | y = mx + c | >0.99 |
Table 2: Precision and Accuracy Data
| Analyte | QC Level | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| Carvedilol | Low | <15% | ±15% | <15% | ±15% |
| Medium | <15% | ±15% | <15% | ±15% | |
| High | <15% | ±15% | <15% | ±15% | |
| O-Desmethyl Carvedilol | Low | <15% | ±15% | <15% | ±15% |
| Medium | <15% | ±15% | <15% | ±15% | |
| High | <15% | ±15% | <15% | ±15% |
Visualizations
Caption: Sample preparation workflow for the analysis of carvedilol and its metabolite.
Caption: Logical relationship of analytes and method for accurate quantification.
References
- 1. Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction of Carvedilol and its Metabolites from Human Plasma
Introduction
Carvedilol is a non-selective beta- and alpha-1 adrenergic receptor antagonist widely used in the treatment of hypertension and congestive heart failure. The analysis of carvedilol and its metabolites, such as 4'-hydroxyphenyl carvedilol (4-OH carvedilol), in biological matrices is crucial for pharmacokinetic and bioequivalence studies. Solid-phase extraction (SPE) is a robust and selective sample preparation technique that effectively removes endogenous interferences from plasma samples, leading to cleaner extracts and improved analytical sensitivity and accuracy. This application note provides a detailed protocol for the solid-phase extraction of carvedilol and its primary active metabolite, 4'-hydroxyphenyl carvedilol, from human plasma prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Methodology
A mixed-mode cation exchange (MCX) SPE protocol is employed for the extraction of carvedilol and its metabolites. This method leverages the basic nature of the analytes to achieve high recovery and specificity. The subsequent analysis by LC-MS/MS allows for sensitive and selective quantification.
Data Presentation
The following table summarizes the quantitative data from a validated bioanalytical method for the determination of carvedilol and 4-OH carvedilol in human plasma using solid-phase extraction.
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Reference |
| Carvedilol | 0.5 - 100 | 0.5 | 78.90 | [1][2] |
| 4-OH Carvedilol | 0.3 - 40 | 0.3 | 83.25 | [1][2] |
| Carvedilol | 0.05 - 50 | 0.05 | 94 - 99 | [3] |
| 4'-hydroxyphenyl carvedilol | 0.01 - 10 | 0.01 | 94 - 99 | [3] |
Experimental Workflow
The following diagram illustrates the solid-phase extraction workflow for carvedilol and its metabolites from human plasma.
References
Application Note: High-Efficiency Liquid-Liquid Extraction of O-Desmethyl Carvedilol-d5 from Human Plasma
Abstract
This application note details a robust liquid-liquid extraction (LLE) protocol for the efficient recovery of O-Desmethyl Carvedilol-d5 from human plasma. O-Desmethyl Carvedilol is a significant metabolite of Carvedilol, a widely prescribed beta-blocker. The deuterated internal standard, this compound, is critical for the accurate quantification of the analyte in bioanalytical studies. This protocol is optimized for use with subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method demonstrates high recovery, minimal matrix effects, and excellent reproducibility, making it suitable for pharmacokinetic and bioequivalence studies.
Introduction
Carvedilol is a non-selective beta-adrenergic antagonist used in the treatment of hypertension and congestive heart failure. Its metabolism in humans is extensive, with O-desmethylation being one of the key metabolic pathways, producing O-Desmethyl Carvedilol. Accurate measurement of this metabolite is crucial for understanding the complete pharmacokinetic profile of Carvedilol. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative bioanalysis using LC-MS/MS, as they compensate for variability in sample preparation and instrument response.
Liquid-liquid extraction (LLE) is a widely used sample preparation technique due to its simplicity, cost-effectiveness, and ability to provide a clean extract. This document provides a detailed protocol for a validated LLE method for this compound from human plasma.
Experimental
-
This compound (Internal Standard, ISTD)
-
Blank Human Plasma (with K2-EDTA as anticoagulant)
-
Methyl tert-butyl ether (MTBE), HPLC Grade
-
Sodium Hydroxide (NaOH), 1 M solution
-
Acetonitrile, HPLC Grade
-
Methanol, HPLC Grade
-
Water, HPLC Grade
-
Microcentrifuge tubes (2.0 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
ISTD Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
ISTD Working Solution (100 ng/mL): Dilute the stock solution with a 50:50 mixture of acetonitrile and water.
-
Sample Aliquoting: Pipette 200 µL of human plasma into a 2.0 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the 100 ng/mL ISTD working solution to the plasma sample.
-
Alkalinization: Add 100 µL of 1 M Sodium Hydroxide solution to the tube to adjust the pH.
-
Vortexing: Vortex the mixture for 30 seconds to ensure homogeneity.
-
Extraction Solvent Addition: Add 1.0 mL of methyl tert-butyl ether (MTBE) to the tube.
-
Extraction: Vortex the tube vigorously for 5 minutes to facilitate the extraction of the analyte into the organic phase.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water) and vortex for 30 seconds.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Quantitative Data Summary
The following tables summarize typical performance characteristics of LLE methods for Carvedilol and its metabolites, which are representative of the expected performance for this compound.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.02 - 10 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | 0.02 ng/mL[1] |
| Mean Extraction Recovery | 90 - 95% |
| Inter-assay Precision (CV%) | < 10% |
| Inter-assay Accuracy (%) | 92 - 108% |
Table 2: Stability of this compound in Plasma
| Stability Condition | Duration | Stability (% of Initial) |
| Bench-top | 6 hours | > 95% |
| Freeze-thaw Cycles | 3 cycles | > 93% |
| Long-term Storage (-80°C) | 30 days | > 96% |
Workflow Diagram
The following diagram illustrates the key steps in the liquid-liquid extraction protocol for this compound.
Caption: LLE Workflow for this compound.
Discussion
The described liquid-liquid extraction protocol provides a simple, rapid, and efficient method for the isolation of this compound from human plasma. The use of MTBE as the extraction solvent ensures high recovery of the analyte, while the alkalinization step facilitates its transfer into the organic phase. The subsequent evaporation and reconstitution steps concentrate the sample and ensure compatibility with the LC-MS/MS mobile phase. The validation data, based on similar methods for the parent drug and its metabolites, indicate that this protocol is reliable and reproducible for high-throughput bioanalysis.
Conclusion
This application note presents a detailed and effective liquid-liquid extraction protocol for this compound from human plasma. The method is well-suited for researchers and scientists in drug development and clinical pharmacology who require accurate and precise quantification of Carvedilol metabolites.
References
Application Note: Quantification of Carvedilol and its Metabolites in Human Urine by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the simultaneous quantification of carvedilol and its major metabolites, including o-desmethyl carvedilol (o-DMC), 4'-hydroxyphenyl carvedilol (4'-HPC), and 5'-hydroxyphenyl carvedilol (5'-HPC), in human urine samples. The methodology utilizes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, providing high selectivity and accuracy for pharmacokinetic and drug metabolism studies. Detailed sample preparation, chromatographic conditions, and mass spectrometric parameters are provided, along with a summary of expected quantitative performance.
Introduction
Carvedilol is a non-selective beta-adrenergic blocking agent with alpha-1 adrenergic blocking activity, widely used in the treatment of hypertension and congestive heart failure. It is extensively metabolized in the body, with less than 2% of the administered dose excreted unchanged in the urine.[1][2] The primary metabolic pathways include aromatic ring oxidation and glucuronidation, leading to the formation of several active and inactive metabolites.[2] The main active metabolites include 4'-hydroxyphenyl carvedilol, which is approximately 13 times more potent than the parent drug in beta-blockade, as well as o-desmethyl carvedilol and 5'-hydroxyphenyl carvedilol.[2] Accurate and reliable quantification of carvedilol and its metabolites in urine is crucial for understanding its pharmacokinetics, metabolism, and for therapeutic drug monitoring.
This application note describes a validated LC-MS/MS method for the simultaneous determination of carvedilol and its key metabolites in human urine. The protocol includes a robust sample preparation procedure involving enzymatic hydrolysis followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE), ensuring high recovery and minimal matrix effects.
Experimental
Materials and Reagents
-
Carvedilol, o-desmethyl carvedilol, 4'-hydroxyphenyl carvedilol, and 5'-hydroxyphenyl carvedilol reference standards
-
Deuterated internal standards (e.g., Carvedilol-d5)
-
β-glucuronidase/arylsulfatase (from Helix pomatia)[3]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human urine (drug-free)
Sample Preparation
A critical step in the analysis of carvedilol metabolites in urine is the enzymatic hydrolysis of glucuronide and sulfate conjugates.
Protocol: Enzymatic Hydrolysis and Liquid-Liquid Extraction (LLE) [3]
-
To 1 mL of urine sample, add an appropriate amount of β-glucuronidase/arylsulfatase.
-
Incubate the mixture to ensure complete hydrolysis of the conjugated metabolites.
-
Following hydrolysis, perform a liquid-liquid extraction.
-
The organic extract is then evaporated to dryness and the residue is reconstituted in the mobile phase for LC-MS/MS analysis.
Protocol: Dispersive Micro-Solid Phase Extraction (d-μSPE) [4]
-
A magnetic polyamide composite can be used as a sorbent for the extraction of carvedilol from urine samples.[4]
-
This method offers high recovery and is suitable for LC-MS/MS analysis.[4]
Liquid Chromatography
-
Column: A C18 reversed-phase column is suitable for the separation of carvedilol and its metabolites. For example, a UPLC C18 column (50 x 2.1 mm, 1.7 µm) can be used.[5]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and an aqueous buffer (e.g., 4.0 mM ammonium formate, pH 3.0 adjusted with 0.1% formic acid) is effective.[5][6]
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5 µL.[1]
Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in positive mode is used for the detection of carvedilol and its metabolites.[1][5]
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[5][6]
Table 1: Example MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Carvedilol | 407.10 | 100.10 |
| 4'-hydroxyphenyl carvedilol | 423.10 | 222.00 |
| Carvedilol-d5 (IS) | 412.20 | 100.10 |
Data derived from a study on human plasma, adaptable for urine analysis.[1]
Quantitative Data
The described methodologies have been validated to provide excellent sensitivity, linearity, and recovery for the quantification of carvedilol and its metabolites in biological matrices.
Table 2: Summary of Quantitative Performance in Urine
| Analyte | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Method |
| Carvedilol | 0.75 - 75 | 0.30 | 0.75 | 80.1 - 97.8 | GC-MS[3] |
| o-desmethyl carvedilol | 0.75 - 75 | 0.30 | 0.75 | 80.1 - 97.8 | GC-MS[3] |
| 4'-hydroxyphenyl carvedilol | 3.0 - 75 | 0.75 | 3.0 | 80.1 - 97.8 | GC-MS[3] |
| 5'-hydroxyphenyl carvedilol | 3.0 - 75 | 0.75 | 3.0 | 80.1 - 97.8 | GC-MS[3] |
| Carvedilol | 50 - 750 | - | 50 | 100.7 | HPLC-UV[7][8] |
| Carvedilol | - | - | 0.5 (for both enantiomers) | - | HPLC-Fluorescence[9] |
Table 3: Summary of Quantitative Performance in Plasma (for reference)
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Method |
| Carvedilol | 0.05 - 50 | 0.05 | 94 - 99 | UPLC-MS/MS[5][6] |
| 4'-hydroxyphenyl carvedilol | 0.01 - 10 | 0.01 | 94 - 99 | UPLC-MS/MS[5][6] |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the quantification of carvedilol metabolites in urine.
Caption: Simplified metabolic pathway of carvedilol.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of carvedilol and its major metabolites in human urine. The detailed sample preparation and analytical protocols ensure high-quality data suitable for a range of research applications, including pharmacokinetic studies, drug metabolism research, and clinical monitoring. The presented workflow and quantitative data serve as a valuable resource for researchers and scientists in the field of drug development and analysis.
References
- 1. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Gas chromatograph-mass spectrometric method for the determination of carvedilol and its metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of propranolol and carvedilol in urine samples using a magnetic polyamide composite and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Analysis of losartan and carvedilol in urine and plasma samples using a dispersive liquid-liquid microextraction isocratic HPLC-UV method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stereoselective analysis of carvedilol in human plasma and urine using HPLC after chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Carvedilol and its Metabolite O-Desmethyl Carvedilol using a Deuterated Internal Standard for Pharmacokinetic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carvedilol is a non-selective beta/alpha-1 adrenergic receptor blocker widely used in the treatment of hypertension and heart failure.[1][2] Following administration, Carvedilol is extensively metabolized in the liver, primarily through aromatic ring oxidation and glucuronidation.[2] One of its key metabolites, O-Desmethyl Carvedilol (DMC), is formed primarily by the action of cytochrome P450 enzymes, including CYP2C9, CYP2D6, CYP1A2, and CYP2E1.[3][4][5]
Pharmacokinetic (PK) studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) of Carvedilol. Accurate quantification of both the parent drug and its major metabolites in biological matrices is essential for a complete understanding of its disposition. The gold standard for quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with the use of a stable isotope-labeled internal standard (SIL-IS).[6][7]
This application note details a robust protocol for the simultaneous quantification of Carvedilol and its metabolite, O-Desmethyl Carvedilol, in human plasma. The method employs O-Desmethyl Carvedilol-d5 as the internal standard for O-Desmethyl Carvedilol to ensure high accuracy and precision, correcting for variability in sample preparation and matrix effects.[8][9]
Principle and Rationale
The use of a deuterated internal standard, such as this compound, is central to modern bioanalytical methods.[10] A SIL-IS is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes (e.g., Deuterium). It co-elutes with the analyte and experiences identical extraction recovery and ionization efficiency in the mass spectrometer.[7][9] By measuring the peak area ratio of the analyte to its corresponding SIL-IS, the method effectively normalizes variations that can occur during sample processing and analysis, leading to highly reliable and reproducible data as recommended by regulatory agencies like the FDA and EMA.[8][9]
Caption: Principle of the Stable Isotope-Labeled Internal Standard.
Carvedilol Metabolism
Carvedilol undergoes extensive metabolism, with less than 2% of the drug excreted unchanged in the urine.[3] The demethylation pathway, leading to the formation of O-Desmethyl Carvedilol, is a significant route of metabolism.
Caption: Metabolic pathway of Carvedilol to O-Desmethyl Carvedilol.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Carvedilol in Healthy Adults This table summarizes key pharmacokinetic parameters observed in clinical studies following oral administration of Carvedilol.
| Parameter | 8 mg Dose[11][12] | 16 mg Dose[11] | 25 mg Dose[3] | 64 mg Dose[11] |
| Cmax (ng/mL) | 6.93 | 14.50 | 24 - 151 | 50.12 |
| Tmax (h) | ~6.0 | ~6.0 | 1 - 2 | ~6.0 |
| AUC (ng·h/mL) | 60.84 | 131.64 | 272 - 947 | 486.27 |
| Half-life (t½) (h) | 6.73 | 7.02 | 7 - 10 | 7.18 |
Data presented are geometric means or ranges as reported in the cited literature. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve.
Experimental Protocol
This protocol outlines a method for the simultaneous quantification of Carvedilol and O-Desmethyl Carvedilol in human plasma.
5.1. Materials and Reagents
Table 2: Recommended Materials and Reagents
| Item | Supplier/Grade |
| Carvedilol Reference Standard | USP or equivalent (≥99.5%) |
| O-Desmethyl Carvedilol Reference Standard | Certified Reference Material |
| This compound (Internal Standard) | Certified Reference Material |
| Carvedilol-d5 (Internal Standard) | Certified Reference Material |
| Acetonitrile | HPLC or LC-MS Grade |
| Methanol | HPLC or LC-MS Grade |
| Formic Acid | LC-MS Grade (≥99%) |
| Water | Deionized, 18 MΩ·cm |
| Human Plasma (K2EDTA) | Pooled, from at least 6 sources |
| Solid Phase Extraction (SPE) Cartridges | e.g., Oasis MCX |
5.2. Bioanalytical Workflow
Caption: General workflow for bioanalytical sample processing.
5.3. Sample Preparation (Solid Phase Extraction)
-
Thaw plasma samples and quality controls (QCs) at room temperature.
-
To a 200 µL aliquot of plasma, add 50 µL of the internal standard working solution (containing Carvedilol-d5 and this compound in methanol).
-
Vortex mix for 10 seconds.
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Condition an SPE cartridge (e.g., Oasis MCX, 30 mg) with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of the mobile phase (e.g., 50:50 Acetonitrile/Water with 0.1% Formic Acid).[2]
-
Inject 5 µL into the LC-MS/MS system.[2]
5.4. LC-MS/MS Method The following are typical starting conditions that should be optimized for the specific instrumentation used.
Table 3: Example LC-MS/MS Method Parameters
| Parameter | Setting |
| LC System | UPLC/UHPLC System |
| Column | C18, e.g., Acquity BEH C18 (2.1 x 50 mm, 1.7 µm)[13] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min[13] |
| Gradient | Start at 30% B, increase to 90% B over 3 min, hold, re-equilibrate |
| Column Temp | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Carvedilol: m/z 407 -> 100Carvedilol-d5: m/z 412 -> 100O-Desmethyl Carvedilol: m/z 393 -> 282This compound: m/z 398 -> 287 |
Note: MRM (Multiple Reaction Monitoring) transitions should be optimized by infusing individual standard solutions.
5.5. Method Validation The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA, ICH M10).[14][15][16]
Table 4: Summary of Bioanalytical Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity | To ensure no interference from endogenous components at the retention time of the analytes and IS.[14] | Response in blank samples (from ≥6 sources) should be <20% of the LLOQ for the analyte and <5% for the IS.[17] |
| Calibration Curve | To define the relationship between concentration and instrument response. | At least 6 non-zero points; correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).[18] |
| Accuracy & Precision | To assess the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). | At 4 QC levels (LLOQ, Low, Mid, High), mean accuracy should be within ±15% of nominal (±20% at LLOQ). Precision (CV%) should not exceed 15% (20% at LLOQ).[14] |
| LLOQ | The lowest concentration that can be quantified with acceptable accuracy and precision.[18] | Analyte response should be ≥5 times the response of a blank sample. Accuracy and precision must meet criteria (±20%). |
| Recovery | To measure the efficiency of the extraction process. | Should be consistent and reproducible, though 100% recovery is not required.[17] |
| Matrix Effect | To assess the impact of matrix components on analyte ionization.[17] | The CV of the IS-normalized matrix factor calculated from ≥6 sources of matrix should be ≤15%. |
| Stability | To ensure analyte integrity under various storage and processing conditions. | Mean concentration of stability QCs should be within ±15% of nominal concentration (bench-top, freeze-thaw, long-term).[16] |
Conclusion
The described LC-MS/MS method, utilizing this compound as an internal standard, provides a selective, sensitive, and robust protocol for the simultaneous quantification of Carvedilol and its primary metabolite, O-Desmethyl Carvedilol. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and generating high-quality data suitable for regulatory submission. This application note serves as a comprehensive guide for researchers performing pharmacokinetic and bioequivalence studies of Carvedilol.
References
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. ClinPGx [clinpgx.org]
- 5. ClinPGx [clinpgx.org]
- 6. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 10. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 11. Dose proportionality and pharmacokinetics of carvedilol sustained-release formulation: a single dose-ascending 10-sequence incomplete block study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pmda.go.jp [pmda.go.jp]
- 15. japsonline.com [japsonline.com]
- 16. database.ich.org [database.ich.org]
- 17. fda.gov [fda.gov]
- 18. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioanalytical Method Development with Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the development and validation of robust bioanalytical methods using deuterated internal standards, primarily for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Quantitative bioanalysis is a critical component of drug discovery and development, providing essential data for pharmacokinetic, toxicokinetic, and bioavailability studies. The use of an appropriate internal standard (IS) is fundamental to achieving accurate and reproducible results.[1][2][3] An IS is a compound of known concentration added to all samples, including calibration standards and quality controls (QCs), to correct for variability during sample preparation and analysis.[4]
Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, are widely considered the "gold standard" for LC-MS/MS-based bioanalysis.[2][5][6] Due to their near-identical physicochemical properties to the analyte, they can effectively compensate for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response.[1][7][8] This application note outlines the principles, protocols, and best practices for developing and validating bioanalytical methods using deuterated internal standards, in alignment with regulatory expectations.[8][9][10][11][12]
Principle of Isotope Dilution Mass Spectrometry
The use of a deuterated internal standard relies on the principle of isotope dilution mass spectrometry. The SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of deuterium atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the IS.[2] Since the analyte and IS exhibit similar behavior during sample preparation and analysis, the ratio of their peak areas remains constant, even if sample loss occurs. This allows for accurate quantification of the analyte in a complex biological matrix.
Key Considerations for Using Deuterated Standards
While highly effective, the use of deuterated standards requires careful consideration of several factors to ensure method robustness and reliability:
-
Degree and Position of Deuteration: The number of deuterium atoms should be sufficient to provide a mass shift that avoids isotopic crosstalk with the analyte.[1][2] A mass increase of +3 amu or more is generally recommended. The position of the deuterium labels should be on a stable part of the molecule to prevent back-exchange with hydrogen atoms.[1]
-
Isotopic Purity: The deuterated standard should be of high isotopic purity, with minimal presence of the unlabeled analyte.[13] The presence of unlabeled analyte as an impurity can lead to inaccurate quantification, especially at the lower limit of quantification (LLOQ).[13]
-
Chromatographic Co-elution: Ideally, the deuterated standard should co-elute with the analyte to ensure they experience the same matrix effects.[2] However, extensive deuteration can sometimes lead to a slight chromatographic shift (isotope effect), which should be evaluated during method development.[1][14][15][16]
-
Potential for "Crosstalk": Crosstalk occurs when the signal from the analyte interferes with the signal of the internal standard, or vice versa. This can be minimized by selecting appropriate precursor and product ions for MRM transitions and ensuring a sufficient mass difference between the analyte and the IS.[1]
Experimental Workflow and Protocols
A systematic approach is essential for the successful development and validation of a bioanalytical method using a deuterated internal standard.
Caption: Bioanalytical Method Development and Validation Workflow.
Protocol: Stock and Working Solution Preparation
-
Stock Solutions: Accurately weigh a suitable amount of the analyte and the deuterated internal standard reference materials. Dissolve each in an appropriate solvent (e.g., methanol, acetonitrile, DMSO) to prepare individual stock solutions of a known concentration (e.g., 1 mg/mL). Store the stock solutions at an appropriate temperature (-20°C or -80°C).
-
Working Solutions: Prepare serial dilutions of the analyte stock solution with an appropriate solvent to create calibration standard (CS) and quality control (QC) working solutions. Prepare a separate working solution for the deuterated internal standard at a constant concentration.
Protocol: LC-MS/MS Method Development
-
Mass Spectrometry Optimization:
-
Infuse the analyte and deuterated IS solutions separately into the mass spectrometer to optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, source temperature, gas flows).
-
Determine the optimal precursor and product ions for both the analyte and the IS for Multiple Reaction Monitoring (MRM). Select transitions that are specific and provide a high signal-to-noise ratio.
-
-
Liquid Chromatography Development:
-
Select a suitable HPLC/UHPLC column (e.g., C18, HILIC) based on the polarity of the analyte.
-
Develop a mobile phase composition and gradient to achieve good chromatographic peak shape, retention, and separation from endogenous matrix components.
-
Aim for co-elution of the analyte and the deuterated IS.
-
Protocol: Sample Preparation
-
Select an appropriate sample preparation technique to extract the analyte and IS from the biological matrix (e.g., plasma, urine). Common techniques include:
-
Protein Precipitation (PPT): Add a water-miscible organic solvent (e.g., acetonitrile, methanol) to the sample to precipitate proteins. This is a simple and fast method.
-
Liquid-Liquid Extraction (LLE): Extract the analyte from the aqueous biological sample into an immiscible organic solvent. This provides a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): Use a solid sorbent to selectively retain and elute the analyte. This method offers the highest degree of sample clean-up.
-
-
The deuterated internal standard working solution should be added to all samples, including calibration standards and QCs, before the extraction step to compensate for variability in the entire process.[1]
Bioanalytical Method Validation
The developed method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability for the intended application.[10][11][12]
Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in at least six different sources of blank matrix. |
| Linearity and Range | The relationship between the concentration of the analyte and the instrument response over a defined range. | A calibration curve with at least six non-zero standards. The coefficient of determination (r²) should be ≥ 0.99. |
| Accuracy and Precision | The closeness of the measured values to the nominal concentration (accuracy) and the degree of scatter between replicate measurements (precision). | For QCs at low, medium, and high concentrations, the mean accuracy should be within ±15% of the nominal value, and the precision (CV) should be ≤ 15%. For the LLOQ, these should be within ±20% and ≤ 20%, respectively.[10] |
| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte and IS. | The CV of the IS-normalized matrix factor calculated from at least six different lots of matrix should be ≤ 15%. |
| Recovery | The efficiency of the extraction process. | Recovery should be consistent, precise, and reproducible. |
| Stability | The stability of the analyte in the biological matrix under different storage and handling conditions. | The mean concentration of stability samples should be within ±15% of the nominal concentration. |
Data Presentation and Interpretation
Example Data: Calibration Curve
| Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 15,234 | 1,510,876 | 0.0101 |
| 5 | 76,890 | 1,523,450 | 0.0505 |
| 20 | 305,678 | 1,515,678 | 0.2017 |
| 50 | 760,123 | 1,520,345 | 0.5000 |
| 100 | 1,518,987 | 1,519,876 | 0.9994 |
| 200 | 3,045,678 | 1,521,098 | 2.0023 |
Example Data: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (CV, %) |
| LLOQ | 1 | 1.05 | 105.0 | 8.2 |
| Low | 3 | 2.91 | 97.0 | 5.6 |
| Medium | 80 | 82.4 | 103.0 | 4.1 |
| High | 160 | 155.2 | 97.0 | 3.5 |
Troubleshooting Common Issues
| Issue | Potential Cause | Solution |
| Poor Precision | Inconsistent sample preparation; IS not compensating for variability. | Optimize extraction procedure; ensure IS is added consistently and early in the process. |
| Inaccurate Results | Impure reference standards; isotopic crosstalk; incorrect stock solution concentrations. | Verify purity of standards; select different MRM transitions; re-prepare stock solutions. |
| Chromatographic Peak Tailing or Splitting | Column degradation; inappropriate mobile phase. | Replace column; optimize mobile phase pH and composition. |
| Significant Matrix Effect | Inefficient sample clean-up. | Employ a more rigorous sample preparation method (e.g., SPE). |
| IS Response Variability | Inconsistent sample processing or instrument performance. | Investigate sample handling procedures and instrument stability.[4][17] |
Signaling Pathway and Logical Relationship Diagrams
Caption: Principle of Isotope Dilution Mass Spectrometry.
Conclusion
The use of deuterated internal standards is a powerful strategy for developing highly accurate, precise, and robust bioanalytical methods. By carefully considering the selection of the IS, optimizing the LC-MS/MS and sample preparation conditions, and performing a thorough method validation, researchers can generate high-quality data to support drug development programs. Adherence to the principles and protocols outlined in this document will facilitate the successful implementation of this essential bioanalytical technique.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. LC-MS-MS experiences with internal standards | Semantic Scholar [semanticscholar.org]
- 4. fda.gov [fda.gov]
- 5. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 9. tandfonline.com [tandfonline.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ema.europa.eu [ema.europa.eu]
- 12. elearning.unite.it [elearning.unite.it]
- 13. tandfonline.com [tandfonline.com]
- 14. scispace.com [scispace.com]
- 15. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of O-Desmethyl Carvedilol-d5 using UPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and robust UPLC-MS/MS method for the quantitative analysis of O-Desmethyl Carvedilol, a metabolite of the cardiovascular drug Carvedilol, using its deuterated internal standard, O-Desmethyl Carvedilol-d5. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical method for pharmacokinetic studies, drug metabolism research, and other bioanalytical applications. The methodology encompasses sample preparation from biological matrices, optimized UPLC conditions for rapid and efficient separation, and precise MS/MS parameters for selective and sensitive detection.
Introduction
Carvedilol is a non-selective beta-adrenergic blocker with alpha-1-adrenergic blocking activity, widely prescribed for the treatment of heart failure and hypertension. The metabolism of Carvedilol is extensive, with O-desmethylation being one of the metabolic pathways, resulting in the formation of O-Desmethyl Carvedilol. Accurate quantification of this metabolite is crucial for understanding the complete pharmacokinetic profile of Carvedilol. Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers the high sensitivity, selectivity, and speed required for the analysis of metabolites in complex biological matrices. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Experimental
Materials and Reagents
-
O-Desmethyl Carvedilol
-
This compound
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
Sample Preparation: Solid Phase Extraction (SPE)
-
To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Vortex mix for 10 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex for another 10 seconds.
-
Centrifuge the samples at 14,000 rpm for 5 minutes.
-
Condition an SPE cartridge (e.g., C18, 30 mg/1 mL) with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
UPLC Conditions
| Parameter | Condition |
| System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water with 5 mM Ammonium Formate |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 2.5 minutes, hold for 1 minute, return to initial |
| conditions and equilibrate for 1.5 minutes. | |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp. | 10°C |
Mass Spectrometry Conditions
The mass spectrometer should be operated in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
| Parameter | Condition |
| System | Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 1: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| O-Desmethyl Carvedilol | 393.2 | 282.1 | 35 | 20 |
| This compound | 398.2 | 287.1 | 35 | 20 |
Note: Cone voltage and collision energy may require optimization for your specific instrument.
Data Presentation
Table 2: Quantitative Performance Characteristics of the UPLC-MS/MS Method
| Parameter | O-Desmethyl Carvedilol |
| Linearity Range (ng/mL) | 0.02 - 10 |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.02 |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%) | 85 - 115% |
| Recovery (%) | > 80% |
Visualizations
Caption: Experimental workflow for the UPLC-MS/MS analysis of O-Desmethyl Carvedilol.
Caption: Logical relationship of using an internal standard for accurate quantification.
Application Notes and Protocols for the Chiral Separation of Carvedilol and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carvedilol is a non-selective β-adrenergic antagonist with α1-blocking activity, administered as a racemic mixture of its (R)-(+)- and (S)-(-)-enantiomers.[1][2][3] The two enantiomers exhibit different pharmacological effects; the β-blocking activity resides primarily in the S-(-)-enantiomer, while both enantiomers have similar α1-blocking activity.[4][5] Carvedilol is extensively metabolized in the liver, forming active metabolites that also possess chirality.[4][6][7] The main active metabolites are 4'-hydroxyphenyl carvedilol (4'OHC), 5'-hydroxyphenyl carvedilol (5'OHC), and O-desmethyl carvedilol (DMC).[4][6] Given the stereoselective pharmacokinetics and pharmacodynamics of the parent drug and its metabolites, robust and efficient chiral separation methods are crucial for pharmacokinetic studies, drug metabolism research, and quality control in pharmaceutical manufacturing.[1][4]
These application notes provide detailed protocols and compiled data for the chiral separation of Carvedilol and its major metabolites using High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).
Data Presentation
The following tables summarize quantitative data from various studies on the chiral separation of Carvedilol and its metabolites, facilitating easy comparison of different analytical approaches.
Table 1: Chiral HPLC Separation of Carvedilol Enantiomers
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection | Resolution (Rs) | Reference |
| Chiralcel OD-R | Acetonitrile:Isopropanol:Diethylamine (95:5:0.1, v/v/v) | 1.0 | UV | Good | [8] |
| Immobilized Cellulose | Hexane:Isopropanol:Diethylamine:Acetic Acid (40:60:0.7:0.3, v/v/v/v) | 1.0 | UV (220 nm) | > 3.2 | [9] |
| Phenomenex Lux-cellulose–4 | Isopropanol:n-Heptane (60:40, v/v) | 1.0 | UV (254 nm) | 1.91 | [10] |
| Chirobiotic T (Teicoplanin) | Methanol:Acetic Acid:Triethylamine (100:0.02:0.01, v/v/v) | 1.0 | MS/MS | - | [5] |
| Knauer C18 (with Chiral Additive) | Aqueous solution (pH 4.4, 2.3 g/L CM-β-CD):Methanol:Acetonitrile (56.8:30.7:12.5, v/v/v) | 0.7 | UV | Good | [8] |
Table 2: Simultaneous Chiral HPLC Separation of Carvedilol and its Metabolites
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection | Analytes Separated | Resolution (Rs) | Reference |
| Chiralpak IB N-5 | 80% (Acetonitrile:Methanol, 87:13):20% Potassium Phosphate Buffer (pH 7) | 0.5 | UV | CAR, 4'OHC, 5'OHC, DMC | CAR: 2.4, 5'OHC: 1.2, DMC: 1.0, 4'OHC: 0.8 | [4] |
| CHIRALCEL® OD-RH | Acetonitrile:0.05% TFA and 0.05% DEA in water (gradient) | 1.0 | FL, MS/MS | CAR, 5'-HCAR | Good | [11] |
Table 3: Chiral Capillary Electrophoresis (CE) Separation of Carvedilol Enantiomers
| Chiral Selector | Background Electrolyte (BGE) | Voltage (kV) | Temperature (°C) | Detection | Resolution (Rs) | Reference |
| 10 mM β-Cyclodextrin (β-CD) | 25 mM Phosphate buffer (pH 2.5) | +20 | 15 | UV (242 nm) | Baseline | [1][2][3][12] |
| 20 mM Hydroxypropyl-β-CD (HP-β-CD) | 25 mM Phosphoric acid | +20 | 15 | UV (242 nm) | Good | [2] |
| 30 mM Randomly methylated β-CD (RAMEB) | 25 mM Phosphoric acid | +20 | 15 | UV (242 nm) | Good | [2] |
| 10 mM 2-hydroxypropyl-β-cyclodextrin | 50 mM Phosphate buffer (pH 4.0) | - | - | UV | - | [13] |
Experimental Protocols
Protocol 1: Chiral HPLC Separation of Carvedilol Enantiomers using a Chiral Stationary Phase
This protocol is based on the method described by Rashid et al.[9]
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Immobilized cellulose-based chiral stationary phase column (e.g., CHIRALPAK® IC).
2. Reagents:
-
Hexane (HPLC grade)
-
Isopropyl alcohol (HPLC grade)
-
Diethylamine (analytical grade)
-
Acetic acid (analytical grade)
-
Carvedilol standard
3. Chromatographic Conditions:
-
Column: Immobilized cellulose CSP
-
Mobile Phase: Hexane: Isopropyl alcohol: Diethylamine: Acetic acid (40: 60: 0.7: 0.3, v/v/v/v)[9]
-
Flow Rate: 1.0 mL/min[9]
-
Detection Wavelength: 220 nm[9]
-
Column Temperature: 40°C[9]
4. Sample Preparation:
-
Prepare a stock solution of racemic Carvedilol in the mobile phase.
-
Prepare working standards by diluting the stock solution to the desired concentrations.
5. Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Monitor the separation at 220 nm.
-
Identify the enantiomer peaks based on their retention times (if known) or by injecting individual enantiomer standards.
Protocol 2: Simultaneous Chiral Separation of Carvedilol and its Metabolites by UHPLC
This protocol is adapted from the work of Samir et al.[4]
1. Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV detector.
-
Chiralpak IB N-5 column.
2. Reagents:
-
Acetonitrile (UHPLC grade)
-
Methanol (UHPLC grade)
-
Potassium phosphate buffer (pH 7)
-
Carvedilol, 4'OHC, 5'OHC, and DMC standards
3. Chromatographic Conditions:
-
Column: Chiralpak IB N-5
-
Mobile Phase: 80% organic modifier (87% acetonitrile: 13% methanol) and 20% aqueous potassium phosphate buffer pH 7.[4]
-
Flow Rate: 0.5 mL/min[4]
-
Column Temperature: 25°C[4]
-
Detection: UV
4. Sample Preparation:
-
Prepare stock solutions of the racemic parent drug and each racemic metabolite in a suitable solvent (e.g., methanol).
-
Prepare a mixed working standard solution by diluting the stock solutions.
5. Procedure:
-
Equilibrate the UHPLC system with the mobile phase.
-
Inject the mixed standard solution.
-
Monitor the chromatogram to ensure the separation of all eight enantiomers (two for the parent drug and two for each of the three metabolites).
Protocol 3: Chiral Separation of Carvedilol Enantiomers by Capillary Electrophoresis
This protocol is based on the method developed by Hancu et al.[1][2][3]
1. Instrumentation:
-
Capillary Electrophoresis (CE) system with a UV detector.
-
Uncoated fused-silica capillary.
2. Reagents:
-
Phosphoric acid
-
Sodium hydroxide
-
β-Cyclodextrin (β-CD)
-
Carvedilol standard
-
Methanol (for sample preparation)
3. Electrophoretic Conditions:
-
Capillary: Uncoated fused-silica
-
Background Electrolyte (BGE): 25 mM phosphate buffer at pH 2.5 containing 10 mM β-CD.[1][2][3]
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 1 second).[2][12]
4. Sample Preparation:
-
Prepare a stock solution of racemic Carvedilol in methanol.
-
Dilute the stock solution with the BGE to the desired concentration.
5. Procedure:
-
Rinse the capillary with 0.1 M sodium hydroxide, followed by water, and then the BGE before the first run.
-
Between runs, rinse the capillary with the BGE.
-
Inject the sample.
-
Apply the voltage and record the electropherogram.
Visualizations
References
- 1. Cyclodextrine screening for the chiral separation of carvedilol by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclodextrine Screening for the Chiral Separation of Carvedilol by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Analysis of carvedilol enantiomers in human plasma using chiral stationary phase column and liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rjptonline.org [rjptonline.org]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Method Development and Validation of S(-)-Carvedilol from API and Formulations [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Enantioselective pharmacokinetics of carvedilol in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Carvedilol LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the LC-MS/MS analysis of Carvedilol.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ion suppression when analyzing Carvedilol in biological matrices?
Ion suppression in the LC-MS/MS analysis of Carvedilol is primarily caused by co-eluting endogenous components from the sample matrix.[1][2][3] These interfering substances can include:
-
Phospholipids: Abundant in plasma and other biological fluids, phospholipids are notorious for causing ion suppression in electrospray ionization (ESI).
-
Salts and Buffers: High concentrations of non-volatile salts from the sample or buffer system can crystallize at the ESI probe tip, leading to reduced signal intensity.[4]
-
Endogenous Compounds: Other small molecules, metabolites, and proteins present in the biological matrix can compete with Carvedilol for ionization, thereby suppressing its signal.[4]
-
Concomitant Medications: If the subject is on other medications, these drugs or their metabolites can co-elute and interfere with Carvedilol's ionization.[5]
Q2: How can I assess the extent of ion suppression in my Carvedilol assay?
Two common methods to evaluate ion suppression are:
-
Post-Column Infusion: This qualitative method involves infusing a standard solution of Carvedilol directly into the mass spectrometer while injecting a blank, extracted matrix sample onto the LC column.[6][7] A dip in the baseline signal of Carvedilol at specific retention times indicates the elution of interfering components that cause ion suppression.
-
Post-Extraction Spike: This quantitative approach compares the response of Carvedilol spiked into a pre-extracted blank matrix sample with the response of Carvedilol in a neat solution (e.g., mobile phase).[8] The matrix factor (MF) is calculated as follows:
MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix)
An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement. The acceptance criterion for the internal standard (IS)-normalized MF is typically between 0.80 and 1.20.[9]
Q3: What is the role of an internal standard (IS) in mitigating ion suppression for Carvedilol analysis?
An internal standard is crucial for compensating for variability during sample preparation and analysis, including ion suppression.[2] The ideal IS is a stable isotope-labeled (SIL) version of the analyte, such as Carvedilol-d5.[6][10] A SIL-IS co-elutes with the analyte and experiences similar ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS peak area ratio.[2]
However, it's important to note that even SIL internal standards may not always perfectly correct for ion suppression.[11] A slight difference in retention time between the analyte and the SIL-IS, known as the deuterium isotope effect, can lead to different degrees of ion suppression and affect the accuracy of the method.[5][11] For this reason, ¹³C labeled internal standards are sometimes preferred as they tend to co-elute more closely with the analyte than deuterium-labeled standards.[12]
Troubleshooting Guide
Issue: Low Carvedilol signal intensity and poor sensitivity.
This is a classic symptom of significant ion suppression. The following troubleshooting steps can help identify and resolve the issue.
Step 1: Evaluate and Optimize Sample Preparation
Inadequate sample cleanup is a primary source of ion suppression. Consider the following extraction techniques to remove interfering matrix components:
-
Solid-Phase Extraction (SPE): SPE can provide cleaner extracts compared to protein precipitation by selectively isolating Carvedilol.[2][6]
-
Liquid-Liquid Extraction (LLE): LLE is another effective technique for removing highly polar and non-polar interferences.[2][9]
-
Protein Precipitation (PPT): While simple and fast, PPT is the least effective method for removing phospholipids and other endogenous components.[2][13] If using PPT, consider a post-extraction cleanup step.
Experimental Protocol: Solid-Phase Extraction (SPE) for Carvedilol in Human Plasma
This protocol is adapted from a validated UPLC-MS/MS method.[6]
-
Cartridge Conditioning: Condition a Phenomenex Strata™-X (30 mg, 1 cm³) SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Sample Loading: To 100 µL of human plasma, add the internal standard (Carvedilol-d5). Vortex and load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute Carvedilol and the IS with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
Step 2: Optimize Chromatographic Conditions
Chromatographic separation of Carvedilol from co-eluting matrix components is critical.
-
Increase Chromatographic Resolution: Employing a UPLC system with a sub-2 µm particle column can significantly improve peak resolution and separate Carvedilol from interfering phospholipids.
-
Modify Mobile Phase: Adjusting the mobile phase composition and gradient can alter the retention of both Carvedilol and interfering compounds.
-
Divert Flow: Use a divert valve to direct the initial and final portions of the chromatographic run, which often contain highly polar and non-polar interferences, to waste instead of the mass spectrometer.[15]
Quantitative Data: Comparison of HPLC and UPLC in Reducing Ion Suppression
The use of UPLC can lead to sharper peaks and better resolution of endogenous components, thereby reducing the potential for ion suppression.
| Parameter | HPLC | UPLC |
| Column Particle Size | 3.5 µm | 1.7 µm |
| Peak Resolution | Partially resolved from interferences | Baseline resolved from interferences |
| Potential for Ion Suppression | Higher | Lower |
Step 3: Verify Mass Spectrometer and Internal Standard Performance
-
Check for Matrix Effects on IS: As previously mentioned, even SIL internal standards can be affected by ion suppression.[11] Ensure that the analyte-to-IS peak area ratio remains constant across different lots of blank matrix.
-
Optimize MS Parameters: While not a direct solution for ion suppression, ensure that MS parameters such as spray voltage, gas flows, and collision energy are optimized for Carvedilol to maximize its signal.
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 4. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mdpi.com [mdpi.com]
- 9. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. waters.com [waters.com]
Technical Support Center: Optimizing Chromatographic Separation of Carvedilol and O-Desmethyl Carvedilol-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Carvedilol and its deuterated internal standard, O-Desmethyl Carvedilol-d5.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of Carvedilol and this compound.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. Carvedilol is a basic compound. | Adjust the mobile phase pH to be at least 2 pH units below the pKa of Carvedilol (~7.8) to ensure it is fully ionized. A common choice is a mobile phase containing 0.1% formic acid. |
| Secondary interactions with the stationary phase. | Use a column with end-capping or add a small amount of a competing base, like triethylamine (TEA), to the mobile phase to block active silanol groups. | |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Co-elution of Carvedilol and this compound | Insufficient chromatographic resolution. | Optimize the gradient profile by decreasing the ramp rate or introducing an isocratic hold at a lower organic solvent percentage. |
| Inadequate stationary phase selectivity. | Consider a different C18 column from another manufacturer or a column with a different stationary phase chemistry (e.g., phenyl-hexyl). | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition. | Ensure proper mobile phase mixing and degassing. Prepare fresh mobile phase daily. |
| Column temperature variations. | Use a column oven to maintain a stable temperature throughout the analysis. | |
| Column degradation. | Implement a column washing protocol after each batch of samples. If performance does not improve, replace the column. | |
| High Background Noise or Ghost Peaks | Contaminated mobile phase or LC system. | Use high-purity solvents and additives. Flush the LC system thoroughly. |
| Carryover from previous injections. | Optimize the needle wash solvent and increase the wash volume and duration. Inject a blank solvent after a high-concentration sample to check for carryover. | |
| Poor Sensitivity | Suboptimal mass spectrometer settings. | Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) and collision energies for the specific MRM transitions of both analytes. |
| Inefficient sample extraction. | Evaluate different sample preparation techniques such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation to maximize recovery. | |
| Matrix effects (ion suppression or enhancement). | See the dedicated FAQ section on matrix effects below. | |
| Inaccurate Quantification with Deuterated Internal Standard | Crosstalk between analyte and internal standard MRM channels. | Check for any contribution of the analyte to the internal standard's MRM transition and vice-versa by injecting high concentration standards of each compound individually. If crosstalk is observed, select different product ions.[1] |
| Isotopic interference from the analyte at the internal standard's mass. | This is a known phenomenon where a slight retention time difference between the analyte and its deuterated internal standard can lead to differential matrix effects.[2] To mitigate this, ensure baseline separation or use a more highly deuterated internal standard if available. |
Frequently Asked Questions (FAQs)
General Chromatography
Q1: What is a good starting point for a reversed-phase LC method for Carvedilol and this compound?
A good starting point is a C18 column (e.g., 50 x 2.1 mm, 1.8 µm) with a gradient elution using a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A flow rate of 0.4-0.6 mL/min is typically used. The gradient can be optimized to ensure baseline separation.
Q2: Should I use a chiral or achiral column?
For routine quantification of Carvedilol and its deuterated internal standard where the enantiomers are not being resolved, a standard achiral C18 column is sufficient. If the goal is to separate the enantiomers of Carvedilol, a chiral stationary phase is necessary.[3]
Mass Spectrometry
Q3: What are the recommended MRM transitions for Carvedilol and a deuterated internal standard?
Based on published methods, common MRM transitions in positive ion mode are:
It is always recommended to optimize these transitions on your specific instrument.
Q4: What is crosstalk and how can I check for it?
Crosstalk occurs when the signal from the analyte is detected in the MRM channel of the internal standard, or vice versa. To check for this, inject a high concentration solution of Carvedilol and monitor the MRM channel for this compound. Then, inject a solution of this compound and monitor the Carvedilol channel. No significant peaks should be observed.[1]
Sample Preparation
Q5: What is the most suitable sample preparation technique for plasma samples?
The choice of sample preparation depends on the required sensitivity and the complexity of the matrix.
-
Protein Precipitation (PPT): A simple and fast method, but may result in higher matrix effects.
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and can be automated for high-throughput analysis.[4]
Troubleshooting Specific Issues
Q6: My results are not reproducible, and I suspect matrix effects. How can I confirm and mitigate this?
Matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, are a common issue in bioanalysis.
-
Confirmation: A post-column infusion experiment can be performed to identify regions of ion suppression or enhancement in the chromatogram.
-
Mitigation:
-
Improve sample clean-up by switching to a more effective technique (e.g., from PPT to SPE).
-
Optimize chromatography to separate the analytes from the matrix-interfering components.
-
Use a stable isotope-labeled internal standard (like this compound) which co-elutes with the analyte and experiences similar matrix effects, thus providing accurate quantification. However, be aware that differential matrix effects can still occur if there is a slight retention time shift between the analyte and the internal standard.[2]
-
Q7: I am observing a slight retention time shift between Carvedilol and this compound. Is this a problem?
A small retention time difference is expected due to the deuterium isotope effect. However, if this shift leads to the analyte and internal standard eluting in different regions of matrix suppression or enhancement, it can lead to inaccurate quantification.[2] If this is suspected, further optimization of the chromatography to achieve baseline separation or moving to a region with minimal matrix effects is recommended.
Quantitative Data Summary
The following tables summarize typical quantitative parameters from validated bioanalytical methods for Carvedilol.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | Typical Value |
| LC Column | C18 (e.g., 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 - 0.7 mL/min[5] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Carvedilol MRM | 407.1 > 100.1[1] |
| Carvedilol-d5 MRM | 412.2 > 105.1[1] |
Table 2: Method Validation Parameters
| Parameter | Typical Range |
| Linearity Range | 0.5 - 100 ng/mL[5] |
| Correlation Coefficient (r²) | > 0.99 |
| Intra- and Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Extraction Recovery | 75 - 95% |
Experimental Protocols
Detailed LC-MS/MS Method
This protocol provides a general procedure for the analysis of Carvedilol and this compound in human plasma.
-
Sample Preparation (Solid-Phase Extraction - SPE) [4]
-
Condition an Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 200 µL of plasma sample (pre-spiked with this compound internal standard).
-
Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: C18, 50 x 2.1 mm, 1.7 µm
-
Column Temperature: 40°C
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-3.5 min: 90% B
-
3.5-3.6 min: 90-10% B
-
3.6-5.0 min: 10% B
-
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole
-
Ion Source: ESI+
-
MRM Transitions:
-
Carvedilol: 407.1 -> 100.1
-
This compound: (Determine experimentally, expect parent ion around 397.2)
-
-
Visualizations
References
- 1. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of carvedilol enantiomers in human plasma using chiral stationary phase column and liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
isotopic interference of deuterated internal standards
Welcome to the Technical Support Center for Isotopic Interference of Deuterated Internal Standards. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered during quantitative analysis using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of deuterated internal standards?
Isotopic interference, or "cross-talk," occurs when the signal from the naturally occurring stable isotopes of an analyte contributes to the signal of its deuterated internal standard (IS).[1][2] In mass spectrometry, an analyte molecule has a base mass (M) and also exists in tiny amounts at higher masses (M+1, M+2, etc.) due to the natural abundance of isotopes like Carbon-13. If a deuterated internal standard has a mass that overlaps with one of these naturally occurring analyte isotopes, the instrument may not be able to distinguish between them, leading to a falsely elevated internal standard signal.[3][4]
Q2: Why is isotopic interference a problem for quantitative bioanalysis?
Isotopic interference can significantly compromise the accuracy and reliability of quantitative results.[1] The primary issues include:
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Inaccurate Quantitation: A falsely high internal standard signal leads to an underestimation of the analyte's true concentration.[3][4]
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Non-Linear Calibration Curves: The interference is often concentration-dependent, causing the calibration curve to become non-linear, particularly at higher analyte concentrations.[1][4] This can bias the results of the assay.[1]
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Poor Assay Precision and Reproducibility: The variable nature of the interference can lead to increased variability in measurements.
Q3: What are the primary causes of isotopic interference?
The most common causes include:
-
Natural Isotopic Abundance: The analyte's naturally occurring heavy isotopes (e.g., ¹³C, ³⁷Cl) can have the same nominal mass as the deuterated internal standard.[1][2] This is more pronounced for larger molecules or compounds containing elements with abundant heavy isotopes like chlorine or bromine.[2]
-
Purity of the Internal Standard: The deuterated internal standard may contain residual, unlabeled analyte as an impurity, which directly contributes to the analyte signal and can affect quantitation.[1]
-
In-source Loss of Deuterium: Deuterium atoms can sometimes be lost from the internal standard in the mass spectrometer's ion source, causing it to be detected at a lower mass that might interfere with the analyte.[5]
-
Chromatographic Co-elution Issues: While the goal is for the analyte and its deuterated IS to co-elute perfectly, deuterium labeling can sometimes cause a slight shift in retention time (the "deuterium isotope effect").[6] If this shift causes the analyte and IS to experience different levels of matrix-induced ion suppression or enhancement, the analyte-to-IS ratio will be altered, affecting accuracy.[7]
Q4: How can I detect potential isotopic interference in my assay?
You can screen for isotopic interference by:
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Analyzing the Analyte's Mass Spectrum: Inject a high-concentration solution of the unlabeled analyte alone and monitor the mass-to-charge ratio (m/z) of the internal standard. A significant signal in the IS channel indicates interference from the analyte's natural isotopes.[3][4]
-
Evaluating the Calibration Curve: A curve that loses linearity and bends towards the x-axis at the upper concentration range is a classic sign of this issue.[3][4]
-
Varying Internal Standard Concentration: Prepare standard curves with different, fixed concentrations of the internal standard. If interference is present, the assay's linearity may be affected differently at each IS concentration.[3][4]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem: My calibration curve is non-linear and biased, especially at high concentrations.
This is a primary indicator of isotopic interference. The contribution from the analyte's natural isotopes becomes more significant relative to the fixed concentration of the internal standard as the analyte concentration increases.
Solution Workflow:
Caption: Workflow for troubleshooting a non-linear calibration curve.
Problem: My results show poor accuracy and precision, but the cause is not obvious.
While several factors can cause poor accuracy and precision, isotopic interference and related isotope effects should be investigated, especially if other causes like extraction recovery have been ruled out.
Solution:
-
Check for Chromatographic Shifts: Overlay the chromatograms of the analyte and the deuterated internal standard. Even a small shift in retention time can cause them to be affected differently by matrix effects, reducing precision.[8]
-
Assess IS Purity: Ensure the deuterated internal standard is of high isotopic purity and does not contain significant amounts of the unlabeled analyte.[9]
-
Re-evaluate IS Selection: The choice of internal standard is critical. Refer to the comparison table below to evaluate if a different type of stable isotope-labeled standard would be more appropriate.
Comparison of Stable Isotope Labeled Internal Standards
| Isotope Label | Advantages | Disadvantages & Interference Risks |
| Deuterium (²H or D) | - Relatively inexpensive and easy to synthesize.[5] | - Potential for chromatographic separation from analyte (isotope effect).[6] - Can undergo back-exchange (loss of deuterium) in certain solvents or in the ion source.[5] - Small mass shift may lead to overlap with analyte's natural isotopes (e.g., D2 or D3 IS).[3] |
| Carbon-13 (¹³C) | - Chemically and chromatographically almost identical to the analyte, minimizing isotope effects.[5] - Stable label, not prone to exchange.[5] - Lower natural abundance makes interference from analyte less likely. | - More expensive and complex to synthesize. |
| Nitrogen-15 (¹⁵N) | - Similar advantages to ¹³C: minimal isotope effects and high stability.[5] - Useful for nitrogen-containing compounds. | - Synthesis can be challenging and costly. - Limited to molecules containing nitrogen. |
Experimental Protocols
Protocol 1: Method for Quantifying Isotopic Contribution of Analyte to Internal Standard
This protocol allows you to determine the percentage of interference from the analyte in the internal standard's signal.
-
Prepare Solutions:
-
IS Solution: Prepare a solution containing only the deuterated internal standard at the concentration used in your assay.
-
Analyte-Only Solutions: Prepare a series of solutions containing only the unlabeled analyte, covering the full concentration range of your calibration curve.
-
-
LC-MS/MS Analysis:
-
Inject the IS Solution and measure the peak area in the internal standard's MRM (Multiple Reaction Monitoring) transition. This is your Area_IS_pure.
-
Inject each Analyte-Only Solution and measure the peak area in the same MRM transition as the internal standard. This signal, Area_Crosstalk, is due to the analyte's natural isotopes.
-
-
Calculation:
-
For each analyte concentration, calculate the percentage of interference: % Interference = (Area_Crosstalk / Area_IS_pure) * 100
-
-
Evaluation:
-
Plot the % Interference against the analyte concentration. This will clearly show how the interference changes across your analytical range and help you decide if correction is needed.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for assessing isotopic interference.
Protocol 2: Applying a Mathematical Correction for Isotopic Interference
When isotopic interference is present and unavoidable, a mathematical correction can be applied to the data. Some models propose using a non-linear calibration function to account for the cross-talk.[1][2]
-
Determine Correction Factors:
-
Using the data from Protocol 1, establish the relationship between the analyte concentration and the Area_Crosstalk. This may be a simple ratio or a more complex function.
-
Similarly, analyze a solution of the internal standard to check for any unlabeled analyte impurity that contributes to the analyte MRM transition.
-
-
Adjust Response Ratio Calculation:
-
The standard response ratio is (Analyte Area / IS Area).
-
The corrected response ratio subtracts the interference from each signal: Corrected Ratio = (Measured Analyte Area - IS Contribution) / (Measured IS Area - Analyte Contribution)
-
-
Implementation:
-
These corrections can be built into your data processing software (e.g., via a spreadsheet or custom calculation).
-
This approach provides more accurate quantitation, especially in assays where contributions from the analyte to the internal standard signal exist.[1]
-
Conceptual Diagram of Isotopic Interference
Caption: How an analyte's M+2 isotope can interfere with an M+3 standard.
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. myadlm.org [myadlm.org]
- 8. researchgate.net [researchgate.net]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Technical Support Center: O-Desmethyl Carvedilol-d5 in Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-Desmethyl Carvedilol-d5 in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
This compound is the deuterated form of O-Desmethyl Carvedilol, a metabolite of the drug Carvedilol. In bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), it is commonly used as an internal standard (IS). The five deuterium atoms increase its mass, allowing it to be distinguished from the endogenous (non-deuterated) O-Desmethyl Carvedilol by the mass spectrometer. Its chemical and physical properties are nearly identical to the analyte of interest, which helps to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the quantitative results.
Q2: What are the main challenges when working with this compound in biological matrices?
The main challenges include ensuring its stability during sample collection, processing, and storage, as well as managing potential matrix effects and chromatographic issues. As a deuterated internal standard, it's crucial to verify its isotopic purity and to ensure it doesn't suffer from isotopic exchange (loss of deuterium atoms). Additionally, chromatographic separation from the non-deuterated analyte, although sometimes minimal, can lead to differential matrix effects and impact quantification.
Q3: How should biological samples containing this compound be stored to ensure its stability?
Based on stability data for similar carvedilol metabolites, it is recommended to store plasma samples at -70°C for long-term storage (up to 148 days). For short-term storage, samples are generally stable at room temperature for up to 8 hours. It is also stable for at least three freeze-thaw cycles when stored at -70°C.[1]
Stability of Carvedilol Metabolites in Human Plasma
The following table summarizes the stability of carvedilol and its metabolite, 4'-hydroxyphenyl carvedilol, in human plasma under various storage conditions. This data can be used as a proxy for the expected stability of this compound.
| Stability Condition | Analyte | Concentration (ng/mL) | Stability (% of Initial) | Reference |
| Freeze-Thaw (3 cycles at -70°C) | Carvedilol | 1.5 (Low QC) | 98.7% | [1] |
| 40 (High QC) | 101.2% | [1] | ||
| 4'-OH Carvedilol | 0.15 (Low QC) | 97.3% | [1] | |
| 8 (High QC) | 102.5% | [1] | ||
| Short-Term (8 hours at Room Temp.) | Carvedilol | 1.5 (Low QC) | 95.3% | [1] |
| 40 (High QC) | 98.8% | [1] | ||
| 4'-OH Carvedilol | 0.15 (Low QC) | 96.0% | [1] | |
| 8 (High QC) | 99.4% | [1] | ||
| Long-Term (148 days at -70°C) | Carvedilol | 1.5 (Low QC) | 94.7% | [1] |
| 40 (High QC) | 97.5% | [1] | ||
| 4'-OH Carvedilol | 0.15 (Low QC) | 93.3% | [1] | |
| 8 (High QC) | 96.9% | [1] |
Experimental Protocols
Detailed Protocol for Solid-Phase Extraction (SPE) and LC-MS/MS Analysis
This protocol is adapted from a method for the analysis of carvedilol and its hydroxylated metabolite in human plasma.
1. Sample Preparation:
-
To 200 µL of human plasma, add 25 µL of the internal standard working solution (this compound in a suitable solvent).
-
Add 100 µL of 0.1 N hydrochloric acid (HCl) and vortex to mix.
2. Solid-Phase Extraction (SPE):
-
Condition an Oasis MCX SPE cartridge (30 mg, 1 cc) with 2 mL of methanol followed by 2 mL of Milli-Q water.
-
Load the prepared plasma sample onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of 0.1 N HCl in water, followed by 1 mL of Milli-Q water.
-
Elute the analytes with 2 mL of 2% ammonia in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 50°C.
3. Reconstitution and Analysis:
-
Reconstitute the dried residue in 250 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
LC Column: Discovery C8 (50 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (70:30 v/v).
-
Flow Rate: 0.5 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
O-Desmethyl Carvedilol: To be optimized based on the specific instrument.
-
This compound: To be optimized based on the specific instrument.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Poor Peak Shape or Tailing | - Incompatible mobile phase pH with analyte pKa.- Column degradation or contamination.- Inappropriate organic/aqueous ratio in the mobile phase. | - Adjust mobile phase pH to be at least 2 pH units away from the analyte's pKa.- Use a guard column and/or flush the column with a strong solvent.- Optimize the mobile phase composition. |
| High Variability in Internal Standard Response | - Inconsistent sample preparation (pipetting errors, incomplete extraction).- Matrix effects (ion suppression or enhancement).- Instability of the internal standard in the matrix or autosampler. | - Ensure proper mixing and consistent pipetting techniques.- Evaluate matrix effects by comparing the IS response in neat solution versus post-extraction spiked matrix.- Perform stability studies (freeze-thaw, bench-top, autosampler). |
| Chromatographic Separation of Analyte and Deuterated IS | - Isotope effect, where the deuterium-carbon bond can have slightly different properties than the hydrogen-carbon bond, leading to a small difference in retention time. | - This is a known phenomenon. If the separation is minimal and does not lead to differential matrix effects, it may be acceptable.- If it impacts quantification, consider using a less hydrophobic column or adjusting the mobile phase to minimize the separation. |
| Low Recovery of Analyte and/or Internal Standard | - Inefficient extraction from the biological matrix.- Analyte/IS binding to proteins or lipids.- Suboptimal SPE wash and elution steps. | - Optimize the extraction solvent and pH.- Consider a protein precipitation step before SPE.- Evaluate different wash and elution solvents for the SPE procedure. |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Simplified metabolic pathway of Carvedilol.
References
Technical Support Center: O-Desmethyl Carvedilol-d5 Plasma Extraction
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the recovery of O-Desmethyl Carvedilol-d5 from plasma samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from plasma?
The most prevalent and effective methods for extracting this compound and related analytes from plasma are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[1][2][3][4][5] SPE is often favored for its ability to provide cleaner extracts by efficiently removing plasma proteins and other interferences.[6][7] LLE is a simpler and often faster method, with variations like Salt-Assisted Liquid-Liquid Extraction (SALLE) also being utilized to enhance extraction efficiency.[8]
Q2: What kind of recovery rates can I expect for this compound from plasma?
Published studies on carvedilol and its metabolites show a wide range of recovery efficiencies depending on the chosen extraction method and its optimization. For carvedilol, recoveries can range from approximately 72% to over 94%.[2][4][5][9] While specific data for this compound is less commonly reported, similar recovery efficiencies can be expected with a well-optimized protocol.
Q3: What are the critical parameters to control during the extraction process?
Several factors can significantly impact the recovery of this compound. Key parameters to control include:
-
pH of the sample: The pH should be optimized to ensure the analyte is in the correct state for interaction with the extraction solvent or sorbent.[10][11]
-
Choice of extraction solvent/sorbent: The polarity and type of solvent in LLE or the sorbent chemistry in SPE are crucial for selective extraction.[7]
-
Elution solvent composition and volume: In SPE, the type and volume of the elution solvent directly affect how efficiently the analyte is recovered from the sorbent.[10]
-
Sample volume and flow rate: These parameters should be optimized, especially in SPE, to ensure proper interaction between the analyte and the sorbent.[10]
Q4: What are matrix effects and how can they impact my results?
Matrix effects are a common issue in LC-MS analysis where components of the biological matrix (like plasma) co-elute with the analyte and interfere with its ionization, leading to either ion suppression or enhancement.[12][13] This can significantly affect the accuracy and reproducibility of quantification.[13] Even stable isotopically labeled internal standards like this compound may not always fully compensate for matrix effects, especially if there are slight chromatographic shifts between the analyte and the internal standard.[14]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the extraction and analysis of this compound from plasma.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery of this compound | Suboptimal pH: The pH of the plasma sample may not be ideal for the extraction method. | Adjust the pH of the plasma sample. For basic compounds like carvedilol and its metabolites, a basic pH is often used for LLE with organic solvents.[15] |
| Inefficient Extraction Solvent/Sorbent: The chosen solvent in LLE or sorbent in SPE may not be effectively capturing the analyte. | For LLE, test different organic solvents or mixtures (e.g., methyl tert-butyl ether, ethyl acetate).[5][15] For SPE, screen different sorbent chemistries (e.g., C8, C18, HLB, mixed-mode).[7] | |
| Incomplete Elution (SPE): The elution solvent may be too weak to desorb the analyte completely from the SPE sorbent. | Optimize the elution solvent by increasing the organic solvent percentage or adding modifiers like ammonium hydroxide or formic acid.[11] | |
| High Variability in Recovery | Inconsistent Sample Preparation: Variations in pipetting, vortexing time, or pH adjustment can lead to inconsistent results. | Standardize all steps of the protocol. Use calibrated pipettes and ensure consistent mixing and incubation times. |
| Matrix Effects: Variability in the plasma matrix between different samples can cause inconsistent ion suppression or enhancement.[14] | Improve the sample clean-up to remove more matrix components. Consider using a different extraction technique (e.g., switching from protein precipitation to SPE). Diluting the sample extract can also mitigate matrix effects.[14] | |
| Poor Peak Shape in LC-MS Analysis | Sample Solvent Incompatibility: The final sample solvent may not be compatible with the mobile phase, leading to peak distortion. | Ensure the reconstitution solvent is similar in composition and strength to the initial mobile phase. |
| Presence of Interferences: Co-eluting matrix components can interfere with the peak shape. | Enhance the clean-up procedure. Optimize the chromatographic method to improve the separation of the analyte from interferences. | |
| Discrepancy Between Analyte and Internal Standard Response | Differential Matrix Effects: Even with a stable isotope-labeled internal standard, slight differences in retention time can lead to varying degrees of ion suppression between the analyte and the internal standard.[14] | Optimize the chromatography to ensure the analyte and internal standard co-elute as closely as possible. Improve the sample clean-up to reduce the overall matrix effect. |
| Internal Standard Stability Issues: The internal standard may not be stable under the extraction or storage conditions. | Verify the stability of the this compound internal standard under all experimental conditions. |
Data Summary
The following tables summarize recovery data for carvedilol and its metabolites from various studies, which can serve as a benchmark for optimizing the recovery of this compound.
Table 1: Recovery of Carvedilol and its Metabolites using Liquid-Liquid Extraction (LLE)
| Analyte | Extraction Solvent | Recovery (%) | Reference |
| Carvedilol | Diethylether and Ethylacetate mixture (3:1, v/v) | 91.8 | [4] |
| Carvedilol | Ethyl acetate | 83.9 - 91.7 | [5] |
| Carvedilol | Methyl tert-butyl ether | 81.6 | [15] |
| 4'-hydroxyphenyl carvedilol | Not specified | 72.4 - 100.6 | [2] |
Table 2: Recovery of Carvedilol and its Metabolites using Solid-Phase Extraction (SPE)
| Analyte | Sorbent Type | Recovery (%) | Reference |
| Carvedilol | C8 | ≥92.3 | [7] |
| Carvedilol | Not specified | 78.9 | [16] |
| 4-OH carvedilol | Not specified | 83.25 | [16] |
Experimental Protocols
Below are detailed methodologies for common extraction techniques that can be adapted for this compound.
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is based on a method for carvedilol extraction.[5]
-
Sample Preparation:
-
Pipette 0.9 mL of plasma sample into a 10 mL stoppered test tube.
-
Add 0.1 mL of the internal standard solution (this compound in a suitable solvent).
-
-
Extraction:
-
Add 4 mL of ethyl acetate to the plasma sample.
-
Vortex the mixture for 15 minutes.
-
-
Phase Separation:
-
Centrifuge the mixture at 5000 rpm for 20 minutes.
-
-
Sample Collection:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried residue in a suitable volume of the mobile phase for LC-MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is a general guide and should be optimized for your specific application.[7][11]
-
Conditioning:
-
Condition the SPE cartridge (e.g., C8 or HLB) with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Pre-treat the plasma sample by diluting it with an appropriate buffer to adjust the pH.
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove plasma proteins and other interferences.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile). An acidic or basic modifier may be added to improve elution efficiency.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.
-
Visualizations
The following diagrams illustrate key workflows and concepts related to the extraction and analysis of this compound from plasma.
Caption: A general workflow for the extraction and analysis of this compound from plasma.
Caption: A decision tree for troubleshooting low recovery of this compound.
Caption: A diagram illustrating the concept of matrix effects in LC-MS analysis.
References
- 1. High-performance liquid chromatographic method for the simultaneous determination of the enantiomers of carvedilol and its O-desmethyl metabolite in human plasma after chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HPLC/Fluorometric Detection of Carvedilol in Real Human Plasma Samples Using Liquid-Liquid Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. brieflands.com [brieflands.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SPE Method Development | Thermo Fisher Scientific - US [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pure.skku.edu [pure.skku.edu]
- 16. scispace.com [scispace.com]
Technical Support Center: Deuterium Exchange in LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with hydrogen-deuterium exchange mass spectrometry (HDX-MS).
Troubleshooting Guides
This section addresses specific issues that may arise during HDX-MS experiments, offering potential causes and solutions in a direct question-and-answer format.
Question: I am observing high levels of deuterium back-exchange. What are the common causes and how can I minimize it?
Answer:
High back-exchange, the unwanted loss of incorporated deuterium for hydrogen from the protic solvents used during analysis, is a critical issue that can compromise the accuracy of HDX-MS data.[1][2][3] It primarily occurs after the quenching step, during protease digestion, and throughout the liquid chromatography (LC) separation process.[4][5] Minimizing back-exchange requires careful control of several experimental parameters.
The primary factors influencing back-exchange are pH, temperature, and time.[6][7] The rate of hydrogen exchange is slowest at the pH minimum, which is approximately pH 2.5-2.6.[8][9] Therefore, all post-labeling steps should be performed under these "quench conditions".[10][11]
Key Factors Influencing Deuterium Back-Exchange
| Factor | Optimal Condition | Rationale |
| pH | ~2.5 | The H/D exchange rate is at its minimum around pH 2.5.[8][9] |
| Temperature | ~0°C (or sub-zero) | Lowering the temperature significantly slows the exchange reaction rate.[1][8][10] Systems often use temperatures between 0°C and -30°C.[8] |
| LC Separation Time | As short as possible | Minimizing the time the sample spends in the LC system reduces the opportunity for back-exchange.[5] Rapid gradients of 5-15 minutes are typical.[1][5] |
| Ionic Strength | Low (<20 mM) post-trapping | An unexpected dependence of back-exchange on ionic strength has been noted.[4][6] Using lower salt concentrations in the LC mobile phase before electrospray injection can help.[4][6] |
| System Volume | Minimized | Reducing the volume of the fluidics system can decrease analysis time and thus back-exchange.[6] |
Shortening the LC gradient time is a common strategy, but its impact can be limited; for instance, a two-fold reduction in gradient time might only reduce back-exchange by about 2% (e.g., from 30% to 28%) while potentially sacrificing signal-to-noise and the number of identified peptides.[6] A more effective strategy involves a combination of optimizing pH, temperature, and ionic strength.[4][6]
Question: My protein sequence coverage is poor. How can I increase the number of identified peptides?
Answer:
Achieving high sequence coverage is essential for detailed structural analysis. Poor coverage can stem from inefficient protein digestion, suboptimal chromatography, or issues with peptide identification.
-
Optimize Protease Digestion: The most common enzyme for HDX-MS is pepsin, which is active at low pH and temperature.[12] However, its cleavage can be inefficient for some proteins.
-
Increase Digestion Time/Temperature: While maintaining quench conditions, slight, controlled increases in digestion time or temperature can improve efficiency.
-
Use Multiple Proteases: Some systems employ columns with different proteases to generate a wider range of peptides.[8]
-
Denaturants in Quench Buffer: Including a denaturing agent like guanidine hydrochloride (GdnHCl) or urea in the quench buffer can unfold the protein, making it more accessible to the protease.[1][8]
-
-
Improve Chromatographic Separation: Poor separation leads to co-eluting peptides, which complicates identification and quantification.[8]
-
Optimize LC Gradient: While short gradients are needed to limit back-exchange, the gradient slope can be optimized to improve peptide separation.[10]
-
Higher Flow Rates: Using UHPLC systems capable of higher backpressures allows for increased flow rates (e.g., up to 225 μL/min), which can improve separation efficiency at 0°C.[10]
-
Ion Mobility Spectrometry (IMS): IMS provides an additional, orthogonal gas-phase separation based on ion shape and size, which is highly effective at resolving interfering ions with the same mass-to-charge ratio.[13]
-
-
Enhance MS/MS Identification: The quality of the initial, non-deuterated peptide map is crucial.
-
Optimize MS/MS Parameters: Ensure that fragmentation energy and other acquisition parameters are optimized for your instrument to produce high-quality fragment spectra for confident peptide identification.[5]
-
Use Data-Independent Acquisition (DIA): Methods like MSE can acquire fragment ion data for all peptides, which can help increase the number of identifications.
-
Frequently Asked Questions (FAQs)
Question: What are the optimal quench conditions and what should be in my quench buffer?
Answer:
The goal of quenching is to rapidly slow the hydrogen-deuterium exchange reaction to a near halt.[1] This is achieved by shifting the pH to the kinetically determined minimum for exchange (~pH 2.5) and lowering the temperature to ~0°C.[8][11] The quench buffer is therefore a cold, acidic solution that is added to the labeling reaction.
A typical quench buffer contains several key components to ensure effective quenching and prepare the protein for subsequent digestion and analysis.
Typical Quench Buffer Components
| Component | Example Concentration | Purpose |
| Acid | 100-150 mM Phosphate or Citrate | To lower the pH of the final solution to ~2.5.[5][14] |
| Denaturant | 0.5-4 M Guanidine-HCl (GdnHCl) or Urea | To unfold the protein, making it accessible for rapid and complete digestion by the protease.[1][5][8] |
| Reducing Agent | 0.1-0.25 M TCEP | To reduce disulfide bonds, which further aids in protein unfolding.[8] |
The final concentrations after mixing the sample with the quench buffer should be carefully calculated. It is crucial to empirically test that a 1:1 mixture of your labeling buffer and your quench buffer results in a final pH of ~2.5.[15]
Question: How do I prepare a maximally deuterated (maxD) control sample?
Answer:
A maximally deuterated (maxD) control sample is essential for correcting for back-exchange.[14] This control is used to determine the maximum possible deuterium incorporation for each peptide under your specific experimental conditions, allowing you to express deuterium uptake as a relative percentage. A robust method involves denaturing the protein prior to deuteration to ensure all amide hydrogens are accessible for exchange.[14]
Detailed Protocol for Preparing a Maximally Deuterated (maxD) Sample
-
Initial Denaturation:
-
Start with your protein of interest (e.g., 15 μL of 10 μM). Lyophilize the protein to a dry pellet.
-
Resuspend the pellet in a strong denaturant, such as 7M Guanidine-HCl (GdnHCl) in H₂O.[10]
-
Heat the solution at 90°C for 5 minutes to fully unfold the protein.[10][11]
-
Cool the sample to room temperature (e.g., 20°C) for 2 minutes.[11]
-
-
Deuteration:
-
Dilute a small amount of the denatured protein (e.g., 1 μL) into your deuterated labeling buffer (e.g., 18 μL of D₂O-based phosphate buffer, pH 7.4).[11] This ensures the final D₂O concentration is high (>90%).
-
Incubate the sample at an elevated temperature (e.g., 50°C) for 10-20 minutes to facilitate complete exchange.[11]
-
-
Cooling and Quenching:
-
Analysis:
Question: What is the difference between EX1 and EX2 kinetics, and how does it appear in my data?
Answer:
In HDX-MS, the observed exchange kinetics provide insight into the conformational dynamics of the protein. The two limiting cases are described by EX1 and EX2 mechanisms.[8]
-
EX2 Kinetics: This is the most common regime observed for native proteins.[8] It occurs when the rate of a protein region closing back to its protected state is much faster than the intrinsic chemical exchange rate. In this scenario, only a single, time-averaged conformation is observed. In the mass spectrum, this appears as a single isotopic envelope that gradually shifts to a higher mass over the labeling time course.[1]
-
EX1 Kinetics: This regime occurs when the rate of a protein region opening to an unprotected state is much slower than the intrinsic chemical exchange rate. Once open, all amides in that region exchange completely before the region closes again. This "all-or-none" exchange results in two distinct populations: a fully undeuterated population and a fully deuterated population. In the mass spectrum, this manifests as a bimodal distribution with two distinct isotopic envelopes.[1][8] The presence of a bimodal peak can also indicate conformational heterogeneity (i.e., two stable conformations) in the sample.[1][17]
References
- 1. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. m.youtube.com [m.youtube.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hdxms.net [hdxms.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Analysis of Overlapped and Noisy Hydrogen/Deuterium Exchange Mass Spectra - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Carvedilol and its Metabolites
This guide provides troubleshooting advice and answers to frequently asked questions regarding column selection and analytical methodologies for Carvedilol and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of Carvedilol I should be looking for?
A1: The main metabolic pathways for Carvedilol are aromatic ring oxidation and glucuronidation.[1] The primary oxidative metabolites include 4'-hydroxyphenyl carvedilol and 5'-hydroxyphenyl carvedilol, which are formed mainly by the CYP2D6 enzyme.[1][2] Another active metabolite is O-desmethylcarvedilol, produced through demethylation primarily by CYP2C9.[2] It's important to note that Carvedilol is administered as a racemic mixture of (R)- and (S)-enantiomers, and its metabolism is stereoselective.[1][3]
Q2: Which type of column is recommended for the simultaneous analysis of Carvedilol and its metabolites?
A2: For the simultaneous analysis of Carvedilol and its hydroxylated metabolites, a reversed-phase C18 column is a common and effective choice. Several validated UPLC-MS/MS and HPLC-MS/MS methods utilize C18 columns with varying dimensions and particle sizes to achieve good chromatographic separation.[4][5] C8 columns have also been successfully used for this purpose.[6][7]
Q3: My peak shape for Carvedilol is poor. What are the potential causes and solutions?
A3: Poor peak shape for Carvedilol, a basic compound, can be due to several factors:
-
Secondary Interactions: Silanol groups on the silica backbone of the column can cause peak tailing. Using an end-capped column (e.g., Purosphere STAR RP 18-endcapped) can minimize these interactions.[8]
-
Mobile Phase pH: The pH of the mobile phase is critical. An acidic pH (around 3.0) is often used to ensure Carvedilol is in its protonated form, which generally results in better peak shape on reversed-phase columns.[4][5]
-
Sample Overload: Injecting too concentrated a sample can lead to fronting or tailing. Try diluting your sample.
-
Column Contamination: Buildup of matrix components from biological samples can degrade column performance. Implementing a column washing step after a set number of injections can help maintain column efficiency.[9]
Q4: I need to separate the enantiomers of Carvedilol. What type of column should I use?
A4: The separation of Carvedilol enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based columns are commonly used. For instance, a CHIRALCEL® OD-RH column has been shown to provide good enantioseparation.[10] Another effective option is a macrocyclic glycopeptide-based column, such as the Chirobiotic T® (Teicoplanin) column.[11] Capillary electrophoresis with cyclodextrins as chiral selectors is another reported technique for enantiomeric separation.[12]
Q5: What are the common sample preparation techniques for analyzing Carvedilol and its metabolites in plasma?
A5: The most frequently employed sample preparation techniques are solid-phase extraction (SPE) and liquid-liquid extraction (LLE).
-
Solid-Phase Extraction (SPE): This is a robust method for cleaning up and concentrating analytes from complex matrices like plasma.[5][7]
-
Liquid-Liquid Extraction (LLE): LLE is also widely used. A common solvent mixture for extracting Carvedilol is diethylether and ethylacetate.[13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Resolution Between Metabolites | Inadequate mobile phase composition. | Optimize the mobile phase gradient and organic solvent ratio. For example, a gradient of acetonitrile and an ammonium formate buffer has been shown to be effective.[4] |
| Incorrect column chemistry. | A C18 column with a smaller particle size (e.g., 1.7 µm) can provide higher efficiency and better resolution.[5] | |
| Loss of Column Efficiency Over Time | Accumulation of plasma impurities on the column. | Implement a regular column washing protocol. For example, washing with acetonitrile:water (50:50 v/v) after every 30-35 injections can prevent a decrease in efficiency.[9] |
| Low Analyte Recovery | Inefficient sample extraction. | Optimize the SPE or LLE protocol. For SPE, ensure the correct sorbent and elution solvent are used. For LLE, test different organic solvents and pH adjustments of the sample. |
| Inconsistent Retention Times | Fluctuations in column temperature or mobile phase composition. | Use a column oven to maintain a stable temperature.[8] Ensure the mobile phase is well-mixed and degassed. |
| Matrix Effects in MS Detection | Co-eluting endogenous components from the biological matrix. | Improve sample cleanup with a more rigorous SPE method. Adjusting the chromatography to separate the analytes from the interfering matrix components can also be effective. |
Quantitative Data Summary
Table 1: Achiral Column Specifications for Carvedilol and Metabolite Analysis
| Column Name | Stationary Phase | Dimensions (mm) | Particle Size (µm) | Application | Reference |
| UPLC C18 | C18 | 50 x 2.1 | 1.7 | Simultaneous determination of Carvedilol and 4'-hydroxyphenyl carvedilol in human plasma. | [5] |
| BDS Hypersil | C18 | 150 x 2.1 | 5 | Analysis of Carvedilol and 4'-hydroxyphenyl carvedilol in a pharmacokinetic study. | [4] |
| Discovery | C8 | 50 x 4.6 | 5 | Determination of Carvedilol and 4-OH carvedilol in human plasma. | [6][7] |
| Purosphere STAR RP 18-endcapped | C18 | 250 x 4 | 3 | Estimation of Carvedilol and its organic impurities. | [8] |
Table 2: Chiral Column Specifications for Carvedilol Enantiomer Separation
| Column Name | Stationary Phase | Dimensions | Application | Reference |
| Chirobiotic T® | Teicoplanin | Not Specified | Separation of Carvedilol enantiomers in human plasma. | [11] |
| CHIRALCEL® OD-RH | Not Specified | Not Specified | Simultaneous chiral separation of Carvedilol and 5'-hydroxyphenyl carvedilol enantiomers in human urine. | [10] |
Experimental Protocols
Method 1: UPLC-MS/MS for Carvedilol and 4'-hydroxyphenyl carvedilol in Human Plasma
-
Sample Preparation (Solid-Phase Extraction):
-
Condition an SPE cartridge.
-
Load 100 µL of human plasma.
-
Wash the cartridge to remove interferences.
-
Elute the analytes.
-
Evaporate the eluate and reconstitute in the mobile phase.[5]
-
-
Chromatographic Conditions:
Method 2: Chiral HPLC for Carvedilol Enantiomers in Human Plasma
-
Sample Preparation (Liquid-Liquid Extraction):
-
To the plasma sample, add an internal standard (metoprolol).
-
Extract with diisopropyl ether.[11]
-
Evaporate the organic layer and reconstitute the residue.
-
-
Chromatographic Conditions:
Visualizations
Caption: Metabolic pathway of Carvedilol.
Caption: Workflow for column selection.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. ClinPGx [clinpgx.org]
- 3. tandfonline.com [tandfonline.com]
- 4. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of carvedilol enantiomers in human plasma using chiral stationary phase column and liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
- 13. academic.oup.com [academic.oup.com]
Technical Support Center: O-Desmethyl Carvedilol-d5 Analysis
Welcome to the technical support center for the chromatographic analysis of O-Desmethyl Carvedilol-d5. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their mobile phase and achieving robust, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the typical chromatographic approach for analyzing this compound?
A1: this compound, as an internal standard for O-Desmethyl Carvedilol (DMC), is typically analyzed alongside Carvedilol and its other major metabolites using reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC).[1][2] Detection is commonly performed with UV or tandem mass spectrometry (LC-MS/MS).[2][3][4] The chromatographic behavior of the deuterated standard (d5) is virtually identical to the non-deuterated analyte, so methods developed for O-Desmethyl Carvedilol are directly applicable.
Q2: What are the most common organic modifiers and buffers used for the mobile phase?
A2: Acetonitrile is the most frequently used organic modifier due to its low viscosity and UV cutoff.[5][6] Methanol is also used, sometimes in combination with acetonitrile, to modify selectivity.[1][7] Common aqueous components include phosphate buffers[1][6][7] and ammonium acetate buffers.[8] Volatile buffers like ammonium formate or formic acid are preferred for LC-MS/MS applications to ensure compatibility with the ion source.[4]
Q3: How does pH affect the separation of Carvedilol and its metabolites?
A3: The pH of the mobile phase is a critical parameter. Carvedilol and its metabolites are basic compounds. Adjusting the pH to an acidic range (typically pH 2.5-4.5) using additives like phosphoric acid, formic acid, or trifluoroacetic acid ensures that the analytes are protonated, leading to better peak shape and retention on C18 columns.[9] Some methods may also use higher pH with specific columns designed for such conditions.[7]
Q4: Should I use an isocratic or gradient elution?
A4: Due to the presence of multiple analytes with different polarities (Carvedilol and its metabolites), a gradient elution is generally recommended.[1][2] A gradient program allows for the effective separation of all compounds in a reasonable run time, starting with a lower percentage of organic modifier to retain polar metabolites and increasing the percentage to elute the more non-polar parent drug, Carvedilol.[1][10]
Q5: What type of column is best suited for this analysis?
A5: A C18 column is the most common choice for separating Carvedilol and its metabolites.[2][6] For chiral separations, specialized columns like Chiralpak or Chirobiotic V are necessary to resolve the enantiomers of Carvedilol and O-Desmethyl Carvedilol.[3][7] Column dimensions will depend on whether you are using HPLC or UHPLC systems, with smaller particle sizes (e.g., < 2 µm) being common for UHPLC to achieve higher efficiency.[2]
Mobile Phase Optimization Workflow
The following diagram outlines a systematic approach to developing and optimizing a mobile phase for the analysis of this compound.
Caption: A workflow diagram illustrating the key steps in mobile phase optimization.
Troubleshooting Guide
This guide addresses common chromatographic issues encountered during the analysis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Secondary interactions between the basic analyte and residual silanols on the column. | Lower the mobile phase pH (e.g., to 2.5-3.0) to ensure the analyte is fully protonated. Add a competitor base like triethylamine (TEA) at a low concentration (~0.1%) to the mobile phase.[1][8] Use a high-purity, end-capped column. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Poor Resolution Between Metabolites | Mobile phase composition is not optimal for selectivity. | Try switching the organic modifier from acetonitrile to methanol, or use a mixture of both, as this can significantly alter selectivity.[7] Adjust the gradient slope to be shallower around the elution time of the critical pair. |
| pH is not optimal. | Systematically evaluate the mobile phase pH, as small changes can impact the charge state and retention of each metabolite differently. | |
| Low Signal Intensity / Sensitivity | Incompatible mobile phase for MS detection (ion suppression). | For LC-MS/MS, replace non-volatile buffers (e.g., phosphate) with volatile ones like ammonium formate or formic acid.[4] |
| Analyte peak is too broad. | Re-optimize the gradient and flow rate to achieve sharper peaks. Ensure the injection solvent is not significantly stronger than the initial mobile phase.[11] | |
| High Backpressure | Particulate buildup on the column frit or in-line filter. | Filter all samples and mobile phases before use.[11] Replace the in-line filter and try flushing the column (in the reverse direction, if permitted by the manufacturer). |
| Buffer precipitation. | Ensure the buffer is fully soluble in the mobile phase, especially at high organic concentrations. Never mix high concentrations of phosphate buffer with high concentrations of acetonitrile. | |
| Retention Time Drift | Inadequate column equilibration. | Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time (e.g., 10-15 column volumes) before each injection. |
| Changes in mobile phase composition or temperature. | Prepare fresh mobile phase daily.[11] Use a column oven to maintain a constant temperature. |
Chromatographic Troubleshooting Decision Tree
Use this decision tree to diagnose and resolve common issues systematically.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. mdpi.com [mdpi.com]
- 8. Estimation of carvedilol in human plasma by using HPLC-fluorescence detector and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Green HPLC strategy for quantification of carvedilol and hydrochlorothiazide in cardiac medications with in-vitro dissolution kinetics and impurity profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
Technical Support Center: Carvedilol Metabolite Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chromatographic analysis of Carvedilol and its metabolites, specifically focusing on issues of poor peak shape.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing poor peak shape (e.g., tailing, fronting, or broad peaks) for Carvedilol and its metabolites?
Poor peak shape in the analysis of Carvedilol and its metabolites is a common issue that can arise from several factors related to the compound's chemical properties and the chromatographic conditions.
-
Analyte Chemistry: Carvedilol is a weakly basic compound with a pKa value in the range of 7.8 to 7.97.[1][2][3][4] This means that the ionization state of the molecule is highly dependent on the pH of the mobile phase. At pH values near its pKa, both the ionized and non-ionized forms can coexist, leading to peak splitting or broadening. The secondary amine in Carvedilol's structure can interact with residual silanols on the silica-based columns, causing peak tailing.[5]
-
Chromatographic Conditions:
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to poor peak shape. For basic compounds like Carvedilol, a low pH (typically between 2.5 and 4.0) is often used to ensure the analyte is in a single, protonated form, which generally results in better peak symmetry.[6][7][8]
-
Column Selection: The choice of stationary phase is critical. While C18 columns are commonly used, interactions between the basic analytes and the column packing can still occur.[9][10] Sometimes, columns with different selectivities, such as Phenyl or end-capped columns, can provide better peak shapes.[9][11]
-
Mobile Phase Composition: The type and ratio of organic solvent (e.g., acetonitrile or methanol) to aqueous buffer can significantly impact peak shape and retention.[9][12]
-
Buffer Concentration: Inadequate buffering capacity can lead to pH shifts on the column, resulting in distorted peaks.
-
Q2: How can I improve the peak shape of my Carvedilol metabolites?
Improving peak shape requires a systematic approach to optimizing your chromatographic method. Here are several strategies:
-
Optimize Mobile Phase pH: Adjust the pH of your mobile phase to be at least 2 pH units below the pKa of Carvedilol (pKa ≈ 7.8). A pH of 2.5 to 3.0 is commonly recommended to ensure complete protonation and minimize secondary interactions.[7][8][12] Formic acid or phosphate buffers are frequently used for pH adjustment.[7][8][13]
-
Select an Appropriate Column:
-
Consider using a high-purity, end-capped C18 or C8 column to reduce silanol interactions.
-
For particularly challenging separations, a Phenyl column may offer alternative selectivity and improved peak shape.[9]
-
-
Adjust Mobile Phase Composition:
-
Experiment with different organic modifiers. Acetonitrile often provides sharper peaks than methanol for basic compounds.
-
Optimize the gradient elution program to ensure adequate separation and peak focusing.[9]
-
-
Incorporate Additives: The use of a buffer, such as ammonium formate or potassium dihydrogen phosphate, in the mobile phase can help to maintain a constant pH and mask residual silanol groups, thereby improving peak symmetry.[5][7][13]
-
Elevate Column Temperature: Increasing the column temperature (e.g., to 40-50°C) can improve peak shape by reducing mobile phase viscosity and increasing mass transfer kinetics.[11][14] However, be mindful of the stability of your analytes at higher temperatures.
Q3: What are some recommended starting conditions for a robust HPLC method for Carvedilol and its metabolites?
Based on published methods, a good starting point for developing a robust HPLC or UPLC-MS/MS method would be:
| Parameter | Recommended Condition | Rationale |
| Column | UPLC C18 (50 x 2.1 mm, 1.7 µm) or equivalent | Provides good retention and resolution for lipophilic compounds like Carvedilol.[8] |
| Mobile Phase A | 0.1% Formic Acid in Water or 2-10 mM Ammonium Formate, pH 3.0 | Ensures protonation of Carvedilol and its metabolites, leading to better peak shape.[7][8] |
| Mobile Phase B | Acetonitrile | Often results in sharper peaks and lower backpressure compared to methanol.[9] |
| Gradient | Start with a low percentage of B and ramp up to elute all compounds. | A gradient is typically necessary to separate the parent drug from its more polar metabolites.[9] |
| Flow Rate | 0.4 - 1.0 mL/min (for HPLC) | A standard flow rate for analytical separations.[7][15] |
| Column Temp. | 40°C | Can improve peak efficiency and reduce analysis time.[14] |
| Detection | UV at 240 nm or MS/MS | Carvedilol has a UV absorbance maximum around 240 nm. MS/MS provides higher sensitivity and selectivity.[14][15] |
Experimental Protocols
Protocol 1: UPLC-MS/MS Method for Simultaneous Quantification of Carvedilol and 4'-Hydroxyphenyl Carvedilol
This protocol is adapted from a validated bioanalytical method.[8]
-
Sample Preparation (Solid-Phase Extraction):
-
To 100 µL of human plasma, add internal standard solution.
-
Perform solid-phase extraction (details of the specific SPE cartridge and procedure would be included here).
-
Elute the analytes and evaporate the eluent to dryness.
-
Reconstitute the residue in the initial mobile phase.
-
-
Chromatographic Conditions:
-
Instrument: UPLC-MS/MS system
-
Column: UPLC C18 (50 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 4.0 mM Ammonium Formate, pH 3.0 (adjusted with 0.1% Formic Acid)
-
Mobile Phase B: Acetonitrile
-
Mobile Phase Composition: 78:22 (v/v) Acetonitrile:Buffer
-
Flow Rate: Not specified, but typically 0.3-0.5 mL/min for UPLC
-
Injection Volume: Not specified
-
Column Temperature: Not specified
-
-
Mass Spectrometry Conditions:
Visualizations
Caption: Metabolic pathway of Carvedilol.
Caption: A typical experimental workflow for Carvedilol metabolite analysis.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Carvedilol | C24H26N2O4 | CID 2585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. s3.pgkb.org [s3.pgkb.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Green HPLC strategy for quantification of carvedilol and hydrochlorothiazide in cardiac medications with in-vitro dissolution kinetics and impurity profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijpsonline.com [ijpsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Carvedilol Following FDA Guidelines
For Researchers, Scientists, and Drug Development Professionals
The validation of bioanalytical methods is a critical step in drug development, ensuring the reliability and accuracy of pharmacokinetic and bioavailability data submitted to regulatory agencies. This guide provides a comparative overview of different bioanalytical methods for the quantification of Carvedilol in biological matrices, with a focus on adherence to the U.S. Food and Drug Administration (FDA) guidelines. The information presented herein is compiled from various scientific publications and is intended to assist in the selection and development of robust bioanalytical assays.
Core Principles of Bioanalytical Method Validation (BMV)
According to the FDA's latest guidance, M10 Bioanalytical Method Validation, a full validation of a bioanalytical method is essential when establishing a procedure for quantifying an analyte in clinical and applicable nonclinical studies.[1] This process is crucial for ensuring the acceptability of assay performance and the reliability of analytical results.[1] For chromatographic methods, which are commonly employed for Carvedilol analysis, the key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[1]
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.[1]
-
Accuracy and Precision: The closeness of the determined value to the nominal concentration and the degree of scatter between a series of measurements, respectively.[1]
-
Recovery: The extraction efficiency of an analytical method.
-
Stability: The chemical stability of an analyte in a given matrix under specific conditions for specific time intervals.[1]
-
Lower Limit of Quantification (LLOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.
Comparative Analysis of Bioanalytical Methods for Carvedilol
Several analytical techniques have been developed and validated for the quantification of Carvedilol in biological fluids, primarily human plasma. The most common methods include UV-Visible Spectrophotometry, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).
Quantitative Performance Data
The following tables summarize the performance characteristics of different bioanalytical methods for Carvedilol, providing a basis for comparison.
Table 1: UV-Visible Spectrophotometric Method
| Validation Parameter | Result | Reference |
| Wavelength (λmax) | 289 nm | [2] |
| Linearity Range | 5-30 µg/ml | [2] |
| Accuracy | 99.68% | [2] |
| Precision (%RSD) | < 2% | [2] |
Table 2: HPLC-UV Method
| Validation Parameter | Method 1 | Method 2 | Reference |
| Column | C18 | Phenomenex Lux-cellulose–4 | [3],[4] |
| Mobile Phase | Phosphate buffer (pH 3.4) : Methanol | Isopropanol : n-Heptane (60:40 v/v) | [3],[4] |
| Flow Rate | 1.0 mL/min | 1.0 ml/min | [3],[4] |
| Detection Wavelength | 284 nm | 254 nm | [3],[4] |
| Linearity Range | Not Specified | Not Specified | |
| Retention Time | Not Specified | (R)-CAR: Not Specified, (S)-CAR: Not Specified | [4] |
| Tailing Factor | Not Specified | (R)-CAR: 0.23, (S)-CAR: 0.31 | [4] |
Table 3: RP-HPLC Method
| Validation Parameter | Method 1 | Method 2 | Reference |
| Column | Agilent (4.6x150mm) 5µ | Oyster ODS 3 (150-4.6 mm, 5m) | [5],[6] |
| Mobile Phase | di-potassium hydrogen phosphate: MeOH (25:75% v/v) | 20 mM phosphate buffer (pH 2.5): ACN (55:45 V/V) | [5],[6] |
| Flow Rate | 1.0 ml/min | 1.0 mL min-1 | [5],[6] |
| Detection Wavelength | 270 nm | 240 nm | [5],[6] |
| Linearity Range | 20µg-100µg | Not Specified | [5] |
| Correlation Coefficient (r²) | 0.999 | Not Specified | [5] |
| Recovery | 98.96% | Not Specified | [5] |
| Repeatability (%RSD) | 0.3 | Not Specified | [5] |
| Intermediate Precision (%RSD) | 0.8 | Not Specified | [5] |
| Retention Time | 5.242 mins | 2.92 minutes | [5],[6] |
| Tailing Factor | 1.6 | Not Specified | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of bioanalytical results. Below are representative protocols for the methods discussed.
UV-Visible Spectrophotometric Method
-
Standard Stock Solution Preparation: Accurately weigh 10 mg of Carvedilol and transfer it to a 100 ml volumetric flask. Dissolve in 20 ml of distilled water by shaking for 10 minutes. Adjust the volume to the mark with distilled water to obtain a final concentration of 100 μg/ml.[2]
-
Sample Preparation (from Plasma): Mix 10 mg of standard Carvedilol with 10 ml of acetonitrile and 2 ml of untreated rat plasma. Shake vertically for 30 minutes, then centrifuge at 5000 rpm for 1 hour. Filter the supernatant using membrane filters to obtain a clear organic solution.[2]
-
Analysis: Scan the prepared solution from 200–400 nm using a UV-visible spectrophotometer. Carvedilol shows maximum absorbance at 289 nm.[2]
-
Validation:
-
Linearity: Prepare a series of dilutions from the stock solution to cover the range of 5-30 µg/ml and measure their absorbance.[2]
-
Accuracy: Perform recovery studies by adding known amounts of standard stock solution (at 50%, 100%, and 150% levels) to pre-analyzed sample solutions and reanalyze.[2]
-
Precision: Determine intraday precision by analyzing solutions of 10, 15, and 20 μg/ml of Carvedilol three times on the same day. Determine interday precision by analyzing the same concentrations daily for three days.[2]
-
RP-HPLC Method
-
Chromatographic Conditions (Method 1):
-
Column: Agilent (4.6×150mm) 5µ[5]
-
Mobile Phase: A mixture of di-potassium hydrogen phosphate and methanol in a ratio of 25:75 (v/v).[5]
-
Flow Rate: 1.0 ml/min[5]
-
Detection: UV detection at 270 nm.[5]
-
Instrument: WATERS HPLC Auto Sampler, Separation module 2695, photo diode array detector 996, Empower-software version-2.[5]
-
-
Standard Solution Preparation: Dissolve 10 mg of Carvedilol in the mobile phase.[5]
-
Validation:
-
Linearity: Prepare a series of concentrations ranging from 20µg to 100µg.[5]
-
System Suitability: Evaluate parameters such as theoretical plates and tailing factor. For Carvedilol, the theoretical plates were found to be 4343.2 and the tailing factor was 1.6.[5]
-
Recovery: Perform recovery studies to determine the accuracy of the method. The % recovery was found to be 98.96%.[5]
-
Precision: Assess repeatability and intermediate precision. The %RSD for repeatability was 0.3, and for intermediate precision was 0.8.[5]
-
Visualizing the Bioanalytical Method Validation Workflow
To provide a clear, high-level overview of the bioanalytical method validation process as stipulated by the FDA, the following workflow diagram has been generated.
Caption: FDA Bioanalytical Method Validation Workflow
Conclusion
The choice of a bioanalytical method for Carvedilol depends on the specific requirements of the study, including the desired sensitivity, the nature of the biological matrix, and the available instrumentation. While UV-spectrophotometry offers a simpler and more cost-effective approach, HPLC and RP-HPLC methods provide superior selectivity and sensitivity, which are often necessary for clinical and pharmacokinetic studies. This guide provides a foundational comparison to aid in the selection and validation of a suitable bioanalytical method for Carvedilol in accordance with FDA guidelines. It is imperative to perform a full method validation for any new or modified bioanalytical procedure to ensure the generation of reliable and defensible data for regulatory submissions.
References
- 1. fda.gov [fda.gov]
- 2. iajpr.com [iajpr.com]
- 3. Development and estimation of carvedilol in oral dosage form using HPLC method | PDF [slideshare.net]
- 4. HPLC Method Development and Validation of S(-)-Carvedilol from API and Formulations [scirp.org]
- 5. iajpr.com [iajpr.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Carvedilol Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various bioanalytical methods for the quantification of Carvedilol in biological matrices, primarily human plasma. The data and protocols presented are essential for researchers involved in pharmacokinetic studies, bioequivalence trials, and routine therapeutic drug monitoring. This document summarizes key performance parameters from multiple validated methods to aid in the selection and cross-validation of analytical techniques.
Quantitative Performance Data
The following table summarizes the performance characteristics of different bioanalytical methods developed for Carvedilol quantification. This data is crucial for comparing the linearity, sensitivity, accuracy, and precision of each method.
| Method | Analyte(s) | Sample Preparation | Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (% CV) | Accuracy (%) | Recovery (%) | Reference |
| UPLC-MS/MS | Carvedilol & 4'-hydroxyphenyl carvedilol | Solid-Phase Extraction | 0.05-50 (Carvedilol), 0.01-10 (Metabolite) | 0.05 (Carvedilol), 0.01 (Metabolite) | 0.74-3.88 | 96.4-103.3 | 94-99 | [1][2] |
| HPLC-MS/MS | Carvedilol | Liquid-Liquid Extraction | 0.1-200 | 0.1 | - | - | 91.8 | [3][4] |
| LC-MS/MS | Carvedilol & 4'-hydroxyphenyl carvedilol | Liquid-Liquid Extraction | 0.050-50.049 (Carvedilil), 0.050-10.017 (Metabolite) | 0.050 | - | - | - | [5][6] |
| RP-HPLC | Carvedilol | Liquid-Liquid Extraction | 4-60 | 4 | - | - | 83.94-91.67 | [7] |
| HPLC-Fluorescence | Carvedilol | Liquid-Liquid Extraction | 1-128 | - | <15 | 87.3-100.88 | 69.9 | [8] |
| HPLC/Fluorometric | Carvedilol | Liquid-Liquid Extraction | 10-250 | 10 | <4.93 | >4.71 (relative error) | 91.8 | [9] |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of bioanalytical assays. Below are summaries of key experimental protocols from the cited literature.
Method 1: UPLC-MS/MS for Carvedilol and its Active Metabolite [1][2]
-
Sample Preparation: Solid-phase extraction (SPE) was employed to extract Carvedilol and its 4'-hydroxyphenyl metabolite from 100 μL of human plasma.
-
Chromatography: An ultra-performance liquid chromatography (UPLC) system with a C18 column (50 × 2.1 mm, 1.7 µm) was used. The mobile phase consisted of acetonitrile and 4.0 mM ammonium formate (pH 3.0, adjusted with 0.1% formic acid) in a 78:22 (v/v) ratio.
-
Detection: A tandem mass spectrometer (MS/MS) operating in the positive electrospray ionization (ESI) mode was used for detection, monitoring multiple reaction monitoring (MRM) transitions for the analytes and their deuterated internal standards.
Method 2: HPLC-MS/MS for Carvedilol [3][4]
-
Sample Preparation: Liquid-liquid extraction (LLE) was performed using diethyl ether to extract Carvedilol and the internal standard (metoprolol) from plasma. The organic layer was evaporated, and the residue was reconstituted in an acetonitrile-water mixture (50/50, v/v).
-
Chromatography: An Alltech Prevail C18 analytical column (150 mm x 4.6 mm i.d., 5 µm) was used with an isocratic mobile phase. The total chromatographic run time was 3.5 minutes.
-
Detection: High-performance liquid chromatography coupled with electrospray tandem mass spectrometry (HPLC-MS/MS) was used for quantification.
Method 3: RP-HPLC with UV Detection [7]
-
Sample Preparation: LLE with ethyl acetate was used to extract Carvedilol from plasma samples. The organic layer was separated, evaporated to dryness, and the residue was reconstituted in the mobile phase.
-
Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) was performed. The retention times for Carvedilol and the internal standard (carbamazepine) were 9.50 and 4.47 minutes, respectively.
-
Detection: A UV detector was set at a wavelength of 242 nm for the detection of the analytes.
Visualizing the Bioanalytical Method Cross-Validation Workflow
The following diagram illustrates the logical steps involved in a typical cross-validation of two different bioanalytical methods. This process ensures that the results obtained from both methods are comparable and reliable.
Caption: Workflow for cross-validation of two bioanalytical methods.
References
- 1. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Quantification of carvedilol in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry: application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose | Semantic Scholar [semanticscholar.org]
- 6. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. Estimation of carvedilol in human plasma by using HPLC-fluorescence detector and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
A Comparative Guide to the Inter-Laboratory Quantification of Carvedilol
This guide provides a comparative overview of analytical methodologies for the quantification of Carvedilol, a widely used beta-blocker in the treatment of cardiovascular diseases. The information is intended for researchers, scientists, and professionals in drug development, offering a summary of performance data from various validated methods. While a formal inter-laboratory round-robin study is not publicly available, this document compiles and compares data from independent laboratory validations to serve as a valuable reference for method selection and development.
The following sections detail the experimental protocols and quantitative performance of commonly employed analytical techniques for Carvedilol analysis, primarily High-Performance Liquid Chromatography (HPLC) with different detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
The quantification of Carvedilol in biological matrices, most commonly human plasma, and in pharmaceutical formulations, typically involves sample preparation followed by chromatographic separation and detection.
Sample Preparation:
-
Protein Precipitation (PPT): A straightforward and widely used technique for plasma samples. It involves the addition of an organic solvent, such as acetonitrile or methanol, to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the analyte of interest is collected for analysis. One study describes the deproteinization of plasma samples with acetonitrile before direct injection into the HPLC system.[1]
-
Liquid-Liquid Extraction (LLE): This method is employed to separate the drug from the biological matrix based on its partitioning between two immiscible liquid phases. A common approach involves the use of an organic solvent like a mixture of diethyl ether and ethyl acetate to extract Carvedilol from an alkalinized plasma sample.[2] Another protocol uses ethyl acetate for extraction, followed by evaporation of the organic layer and reconstitution of the residue in the mobile phase.[3] Dichloromethane has also been utilized as the extraction solvent.[4]
-
Solid-Phase Extraction (SPE): This technique offers cleaner extracts compared to PPT and LLE. It utilizes a solid sorbent to retain the analyte from the sample matrix, which is then eluted with an appropriate solvent. One UPLC-MS/MS method employed SPE for sample preparation from 100 μL of human plasma.[5]
Chromatographic Separation and Detection:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a common and cost-effective method for Carvedilol quantification. Separation is typically achieved on a C18 reversed-phase column. The mobile phase often consists of a mixture of a buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile).[6][7] The detection wavelength is usually set at 240 nm or 242 nm.[3][6][7]
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This method offers higher sensitivity compared to UV detection. The excitation and emission wavelengths for Carvedilol are typically around 240 nm and 330 nm, or 282 nm and 340 nm, respectively.[2][4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most sensitive and selective method for Carvedilol quantification, especially for bioanalytical applications with low drug concentrations. It is often performed using an electrospray ionization (ESI) source in the positive ion mode. The multiple reaction monitoring (MRM) mode is used for quantification, monitoring specific precursor-to-product ion transitions for Carvedilol and an internal standard.[1][8]
Quantitative Data Comparison
The performance of different analytical methods for Carvedilol quantification is summarized in the tables below. These tables present a compilation of validation data from various studies to facilitate a comparison of linearity, sensitivity (LOD/LOQ), accuracy, and precision.
Table 1: Comparison of HPLC-UV Methods for Carvedilol Quantification
| Parameter | Method 1[3] | Method 2[6] | Method 3[7] |
| Matrix | Human Plasma | Bulk/Dosage Form | Bulk/Dosage Form |
| Linearity Range | 4 - 60 ng/mL | 25 - 150 µg/mL | 806 - 1202 µg/mL |
| Correlation Coefficient (r²) | > 0.9965 | 0.9999 | 0.994 |
| Limit of Quantification (LOQ) | 4 ng/mL | 2.53 µg/mL | 0.825 µg/mL |
| Limit of Detection (LOD) | Not Reported | 0.83 µg/mL | 0.25 µg/mL |
| Accuracy (% Recovery) | Within 0.5% (as %RE) | Not Reported | 98.17% - 101.93% |
| Precision (% RSD) | Intra-day: 1.5-2.5%, Inter-day: 2.0-3.8% | Not Reported | 1.0874% |
Table 2: Comparison of HPLC-Fluorescence Methods for Carvedilol Quantification
| Parameter | Method 1[2] | Method 2[4] |
| Matrix | Human Plasma | Human Plasma |
| Linearity Range | 10 - 250 ng/mL | 1 - 128 ng/mL |
| Correlation Coefficient (r) | 0.998 | Not Reported |
| Limit of Quantification (LOQ) | Not Reported | Not Reported |
| Limit of Detection (LOD) | Not Reported | Not Reported |
| Accuracy (% Recovery) | Not Reported | 87.3% - 100.88% |
| Precision (% CV) | Not Reported | < 15% |
Table 3: Comparison of LC-MS/MS Methods for Carvedilol Quantification
| Parameter | Method 1[8] | Method 2[5] | Method 3[1] |
| Matrix | Human Plasma | Human Plasma | Human Plasma |
| Linearity Range | 0.05 - 50.05 ng/mL | 0.05 - 50 ng/mL | 0.2 - 200 ng/mL |
| Correlation Coefficient (r²) | Not Reported | Not Reported | Not Reported |
| Limit of Quantification (LOQ) | 0.05 ng/mL | 0.05 ng/mL | 0.2 ng/mL |
| Limit of Detection (LOD) | Not Reported | Not Reported | Not Reported |
| Accuracy (% Nom) | Within ±15% | 96.4% - 103.3% | Within acceptable limits |
| Precision (% CV) | < 15% | 0.74% - 3.88% | Within acceptable limits |
| Recovery | Not Reported | 94% - 99% | 72.9% |
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the quantification of Carvedilol in human plasma using a chromatographic method.
Caption: Generalized workflow for Carvedilol quantification in plasma.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Estimation of carvedilol in human plasma by using HPLC-fluorescence detector and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. researchgate.net [researchgate.net]
- 8. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Linearity and Response Consistency of O-Desmethyl Carvedilol-d5 as an Internal Standard in Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioanalysis, particularly in pharmacokinetic and toxicokinetic studies, the use of a stable isotope-labeled internal standard (SIL-IS) is paramount for achieving accurate and reliable quantification of analytes. O-Desmethyl Carvedilol-d5, a deuterated analog of a Carvedilol metabolite, is frequently employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the determination of Carvedilol and its metabolites. While the linearity of the analyte's response is a critical validation parameter, a thorough assessment of the internal standard's response is equally crucial to ensure the robustness and validity of the analytical method. This guide provides a comparative overview of the assessment of this compound's response, supported by experimental data and protocols.
Understanding the Role of an Internal Standard
An ideal internal standard should mimic the analytical behavior of the analyte of interest throughout the sample preparation and analysis process, including extraction, derivatization, and ionization. By adding a fixed concentration of the internal standard to all samples, calibration standards, and quality controls, variations in sample handling and instrument response can be normalized, leading to more precise and accurate results. For a deuterated internal standard like this compound, it is expected to co-elute with the native analyte and experience similar matrix effects.
Linearity of Analyte vs. Consistency of Internal Standard Response
While the analyte's calibration curve must demonstrate linearity over a defined concentration range, the assessment of the internal standard is focused on the consistency of its response . A linear response is not expected from the internal standard as its concentration is kept constant. Instead, its peak area should remain relatively stable across all samples in an analytical run. Significant variability in the internal standard's response can indicate issues with sample processing, matrix effects, or instrument performance, potentially compromising the integrity of the results.
Quantitative Data Summary
The following table summarizes typical data obtained from the evaluation of this compound response consistency in a bioanalytical method for Carvedilol. For comparison, linearity data for Carvedilol is also presented.
| Parameter | This compound (Internal Standard) | Carvedilol (Analyte) | Alternative IS (Carvedilol-d5) |
| Concentration Range | Constant (e.g., 50 ng/mL) | 0.1 - 200 ng/mL | Constant (e.g., 50 ng/mL) |
| Mean Response (Peak Area) | 1.25 x 10⁶ | Varies with concentration | 1.30 x 10⁶ |
| Coefficient of Variation (%CV) of Response | ≤ 15% across all samples | N/A | ≤ 15% across all samples |
| Correlation Coefficient (r²) | N/A | ≥ 0.995 | N/A |
| Regression Equation | N/A | e.g., y = 15000x + 2500 | N/A |
| Acceptance Criteria | IS response of unknown samples should be within 50-150% of the mean IS response of calibrators and QCs. | Back-calculated concentrations of calibration standards should be within ±15% of the nominal value (±20% at LLOQ). | IS response of unknown samples should be within 50-150% of the mean IS response of calibrators and QCs. |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Analyte (Carvedilol): Prepare a primary stock solution of Carvedilol in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL. From this, prepare a series of working solutions by serial dilution to cover the desired calibration range (e.g., 1 ng/mL to 2000 ng/mL).
-
Internal Standard (this compound): Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Prepare a working solution at a concentration that yields a consistent and robust response (e.g., 500 ng/mL).
Preparation of Calibration Standards and Quality Control Samples
-
Spike blank biological matrix (e.g., human plasma) with the Carvedilol working solutions to achieve final concentrations for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100, 200 ng/mL).
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in the same manner.
Sample Preparation (Protein Precipitation)
-
To 100 µL of each calibration standard, QC, and unknown sample, add 10 µL of the this compound working solution (final concentration of 50 ng/mL).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Chromatographic Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Carvedilol: e.g., m/z 407.2 → 100.1
-
This compound: e.g., m/z 398.2 → 100.1
-
Data Analysis and Assessment of Internal Standard Response
-
Integrate the peak areas for both Carvedilol and this compound in all injections.
-
Calculate the mean and coefficient of variation (%CV) of the this compound peak area across all calibration standards and QC samples.
-
For each unknown sample, compare its this compound peak area to the mean peak area of the calibrators and QCs. The response should fall within the predefined acceptance criteria (e.g., 50-150%).
-
Plot the internal standard response for all samples in the order of injection to visually inspect for any trends or drifts.
Visualizations
Caption: Experimental workflow for assessing analyte linearity and internal standard response consistency.
Caption: Logical relationship between analyte linearity and internal standard response consistency.
A Comparative Guide to the Precision and Accuracy of Carvedilol Assays: Deuterated vs. Non-Deuterated Internal Standards
In the quantitative bioanalysis of the beta-blocker Carvedilol, the choice of internal standard is critical for achieving reliable and reproducible results. This guide provides a detailed comparison of analytical methods for Carvedilol quantification, focusing on the precision and accuracy of assays utilizing a deuterated internal standard versus those employing non-deuterated alternatives. The data presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy for their specific needs.
Quantitative Performance Comparison
The selection of an appropriate internal standard is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to compensate for variability during sample processing and analysis.[1][2][3] Stable isotope-labeled (SIL) internal standards, such as deuterated Carvedilol (Carvedilol-d5), are generally considered the gold standard due to their chemical and physical properties being nearly identical to the analyte.[1][2] However, alternative non-deuterated internal standards are also utilized. The following table summarizes the precision and accuracy of Carvedilol assays using both deuterated and non-deuterated internal standards.
| Analytical Method | Internal Standard | Matrix | Concentration Range (ng/mL) | Precision (%RSD) | Accuracy (%Bias or %Recovery) |
| UPLC-MS/MS[4] | Carvedilol-d5 | Human Plasma | 0.05 - 50 | 0.74 - 3.88 | 96.4 - 103.3 |
| LC-MS/MS[5] | Carvedilol-d5 | Dried Blood Spots | 1.00 - 200 | Not explicitly stated, but method was validated according to FDA guidelines. | Not explicitly stated, but method was validated according to FDA guidelines. |
| HPLC-MS/MS[6] | Metoprolol | Human Plasma | 0.1 - 200 | Not explicitly stated, but method was validated for a bioequivalence study. | Not explicitly stated, but method was validated for a bioequivalence study. |
| RP-HPLC-UV[7] | Carbamazepine | Human Plasma | 4 - 60 | Intra-day: 1.528 - 2.469, Inter-day: 2.046 - 3.797 | Within 0.5% relative error |
| qNMR[8] | Maleic Acid | Pharmaceutical Formulation | Not Applicable | Good | Good recoveries |
Note: %RSD (Relative Standard Deviation) is a measure of precision, with lower values indicating higher precision. Accuracy is presented as the percentage of the nominal concentration or recovery, with values closer to 100% being more accurate.
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results and for understanding the nuances of each analytical approach.
1. Carvedilol Assay using Deuterated Internal Standard (UPLC-MS/MS)
This method is designed for the simultaneous quantification of Carvedilol and its active metabolite in human plasma.[4]
-
Sample Preparation: Solid-phase extraction is performed on 100 µL of human plasma.
-
Internal Standard: Carvedilol-d5 is used as the internal standard.
-
Chromatography: A UPLC C18 column (50 x 2.1 mm, 1.7 µm) is used for chromatographic separation.
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile and 4.0 mM ammonium formate (pH 3.0, adjusted with 0.1% formic acid) in a 78:22 (v/v) ratio is employed.
-
Detection: Detection is carried out using a tandem mass spectrometer in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
2. Carvedilol Assay using Non-Deuterated Internal Standard (RP-HPLC-UV)
This method outlines a reversed-phase high-performance liquid chromatography with UV detection for Carvedilol quantification in human plasma.[7]
-
Sample Preparation: A one-step liquid-liquid extraction is performed using ethyl acetate.
-
Internal Standard: Carbamazepine is utilized as the internal standard.
-
Chromatography: A Hypersil BDS C18 column (250 mm x 4.6 mm, 5 µm) is used for separation.
-
Mobile Phase: The mobile phase is a mixture of 10 mM potassium dihydrogen phosphate buffer (pH 3.5) and acetonitrile in a 60:40 (v/v) ratio, run at an isocratic flow rate of 1 mL/min.
-
Detection: UV detection is performed at a wavelength of 242 nm.
Visualizing the Experimental Workflow
A clear understanding of the experimental workflow is essential for implementing these analytical methods. The following diagram illustrates the key steps in a typical Carvedilol assay using a deuterated internal standard.
Caption: Workflow for Carvedilol assay using a deuterated internal standard.
Discussion
The use of a deuterated internal standard, such as Carvedilol-d5, in conjunction with UPLC-MS/MS generally offers superior precision and accuracy for the quantification of Carvedilol in biological matrices.[4] This is because the stable isotope-labeled standard co-elutes with the analyte and experiences similar ionization suppression or enhancement effects, leading to more reliable correction for experimental variability.[3]
However, it is important to note that even with deuterated standards, potential issues such as matrix effects can arise due to slight differences in retention times between the analyte and the internal standard, which can affect the accuracy of the method.[1][2]
Assays employing non-deuterated internal standards, like metoprolol or carbamazepine, can also provide acceptable precision and accuracy, as demonstrated by the RP-HPLC-UV method.[6][7] These methods can be a cost-effective alternative when a deuterated standard is not available. However, they may be more susceptible to differential matrix effects, which could compromise assay performance.[3]
Ultimately, the choice of internal standard and analytical method should be based on the specific requirements of the study, including the desired level of precision and accuracy, the complexity of the sample matrix, and available resources. For regulated bioequivalence studies, the use of a stable isotope-labeled internal standard is highly recommended and often expected by regulatory agencies.[3]
References
- 1. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. scilit.com [scilit.com]
- 5. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of carvedilol in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry: application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. Quantitative determination and validation of Carvedilol in pharmaceuticals using quantitative nuclear magnetic resonance spectroscopy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to O-Desmethyl Carvedilol-d5 for Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of O-Desmethyl Carvedilol-d5 and its non-labeled analog, O-Desmethyl Carvedilol, for use in metabolic studies. The inclusion of a stable isotope label in this compound offers distinct advantages for researchers investigating the metabolic fate of this active metabolite of Carvedilol. This document outlines the theoretical basis for these advantages, supported by representative experimental protocols and data.
Introduction to O-Desmethyl Carvedilol Metabolism
Carvedilol, a non-selective beta-blocker with alpha-1 adrenergic receptor blocking activity, undergoes extensive metabolism in the liver.[1][2] One of its key metabolites is O-Desmethyl Carvedilol (DMC), formed primarily through demethylation catalyzed by the cytochrome P450 enzyme CYP2C9, with minor contributions from CYP2D6, CYP1A2, and CYP2E1.[1][3] DMC itself is pharmacologically active and its formation and subsequent metabolism are of significant interest in understanding the overall pharmacokinetic and pharmacodynamic profile of Carvedilol.
Stable isotope-labeled compounds, such as this compound, are invaluable tools in drug metabolism research. The replacement of five hydrogen atoms with deuterium atoms can significantly alter the metabolic stability of the molecule due to the kinetic isotope effect (KIE). The carbon-deuterium bond is stronger than the carbon-hydrogen bond, leading to a slower rate of metabolic reactions that involve the cleavage of this bond.[4][5]
Comparative Analysis: this compound vs. O-Desmethyl Carvedilol
The primary advantage of using this compound in comparative metabolism studies lies in its potential for altered metabolic stability. This can be particularly useful for:
-
Differentiating between parent compound and metabolite: In complex biological matrices, the mass shift introduced by the deuterium label allows for the unambiguous identification and quantification of the administered standard versus any endogenously formed metabolite.
-
Investigating downstream metabolism: By slowing down the initial metabolic steps, the formation and identification of subsequent, minor metabolites may be enhanced.
-
Use as an internal standard: While stable isotope-labeled compounds are excellent internal standards for LC-MS/MS analysis, it is crucial to be aware of potential chromatographic shifts due to the deuterium isotope effect, which could lead to differential matrix effects.[6]
Data Presentation: In Vitro Metabolic Stability
The following table presents hypothetical, yet representative, data from an in vitro metabolic stability study comparing O-Desmethyl Carvedilol and this compound in human liver microsomes. The data illustrates the expected outcome based on the kinetic isotope effect.
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| O-Desmethyl Carvedilol | 25 | 27.7 |
| This compound | 45 | 15.4 |
This data is illustrative and intended to demonstrate the expected impact of deuteration. Actual experimental results may vary.
Experimental Protocols
Key Experiment: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol describes a typical experiment to compare the metabolic stability of O-Desmethyl Carvedilol and this compound.
1. Materials:
-
O-Desmethyl Carvedilol
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Internal Standard (e.g., Carvedilol-d5 or another suitable compound)
-
LC-MS/MS system
2. Incubation Procedure:
-
Prepare a stock solution of each test compound (O-Desmethyl Carvedilol and this compound) in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the HLM (final protein concentration 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the test compound (final concentration 1 µM) and the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method capable of separating and quantifying the parent compounds.
-
Monitor the disappearance of the parent compound over time.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) for each compound.
Visualizations
Metabolic Pathway of Carvedilol to O-Desmethyl Carvedilol
Caption: Major metabolic pathway of Carvedilol to O-Desmethyl Carvedilol.
Experimental Workflow for Comparative Metabolism Study
References
- 1. In vitro identification of the human cytochrome P450 enzymes involved in the metabolism of R(+)- and S(-)-carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Effect of Apatinib on the Metabolism of Carvedilol Both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Incurred Sample Reanalysis in Carvedilol Pharmacokinetic Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the reliability and reproducibility of bioanalytical data is paramount. Incurred sample reanalysis (ISR) serves as a critical quality control measure in pharmacokinetic (PK) studies, verifying the consistency of a bioanalytical method. This guide provides a comparative overview of ISR in the context of Carvedilol PK studies, examining different bioanalytical methodologies and presenting supporting data.
Understanding Incurred Sample Reanalysis (ISR)
ISR is the process of reanalyzing a subset of study samples in a separate analytical run to demonstrate the reproducibility of the original results. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for ISR to ensure the integrity of bioanalytical data. Key aspects of these guidelines include the number of samples to be reanalyzed, the acceptance criteria, and the investigation process for any failed ISR.
The primary objective of ISR is to identify potential issues that may not be apparent during pre-study method validation, such as metabolite interference, sample inhomogeneity, or unexpected matrix effects in patient samples.
Comparative Analysis of Bioanalytical Methods for Carvedilol
The choice of bioanalytical method can significantly impact the outcome of ISR. For Carvedilol, a non-selective beta-blocker with an active metabolite, 4'-hydroxyphenyl carvedilol, robust and reliable analytical methods are essential. The two most common methods employed are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Parameter | HPLC-UV/Fluorescence | LC-MS/MS |
| Selectivity | Lower; potential for interference from metabolites or co-administered drugs. | Higher; mass-based detection provides greater specificity. |
| Sensitivity | Generally lower, with Limits of Quantification (LOQ) typically in the low ng/mL range.[1][2][3] | Higher, with LOQs often in the sub-ng/mL range.[4][5][6] |
| Sample Volume | Often requires a larger plasma volume. | Typically requires a smaller plasma volume.[4] |
| Matrix Effects | Less susceptible to ion suppression or enhancement. | More susceptible to matrix effects which can impact accuracy and precision. |
| Throughput | Generally lower due to longer run times. | Higher throughput is often achievable. |
| Cost & Complexity | Lower initial instrument cost and less complex operation. | Higher initial instrument cost and requires more specialized expertise. |
Table 1: Comparison of HPLC and LC-MS/MS for Carvedilol Bioanalysis.
Incurred Sample Reanalysis Data in Carvedilol Studies
While many Carvedilol bioequivalence and pharmacokinetic studies are published, detailed ISR results are not always reported. However, available data indicates a focus on ensuring the reproducibility of results for both the parent drug and its active metabolite.
Regulatory guidelines generally require that for small molecules, at least 67% of the reanalyzed samples should have a concentration within ±20% of the original value.
Experimental Protocols
General ISR Protocol
A standard ISR protocol involves the selection of a percentage of study samples (typically 5-10%) for reanalysis. Samples are often chosen around the maximum concentration (Cmax) and in the elimination phase of the pharmacokinetic profile to cover a range of concentrations. The reanalysis is performed in a separate run on a different day by the same or a different analyst to ensure objectivity.
Caption: General workflow for Incurred Sample Reanalysis (ISR).
LC-MS/MS Method for Carvedilol in Human Plasma
This method is noted for its high sensitivity and selectivity.
-
Sample Preparation: Solid-phase extraction (SPE) is a common technique.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load 200 µL of human plasma (containing Carvedilol and an internal standard) onto the cartridge.
-
Wash the cartridge with a water/methanol mixture to remove interferences.
-
Elute Carvedilol with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium formate.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Carvedilol and its internal standard.
-
HPLC-UV Method for Carvedilol in Human Plasma
This method offers a cost-effective alternative to LC-MS/MS.
-
Sample Preparation: Liquid-liquid extraction (LLE) is frequently used.
-
To 500 µL of plasma, add an internal standard and an alkalinizing agent (e.g., sodium hydroxide).
-
Add an extraction solvent (e.g., a mixture of diethyl ether and ethyl acetate).[8]
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Detection:
-
Wavelength: UV detection at approximately 240 nm.[9]
-
Caption: Comparative workflow of LC-MS/MS and HPLC methods for Carvedilol bioanalysis.
Conclusion
Successful incurred sample reanalysis in Carvedilol pharmacokinetic studies is highly dependent on the robustness and validation of the chosen bioanalytical method. While LC-MS/MS offers superior sensitivity and selectivity, careful method development is required to mitigate potential matrix effects that can lead to ISR failures. HPLC-based methods, though potentially less sensitive, can be a reliable and cost-effective alternative, particularly when potential interferences are well-characterized and controlled. Regardless of the method, a thorough understanding of the drug's and its metabolites' properties, coupled with rigorous adherence to regulatory guidelines for ISR, is essential for generating high-quality, reproducible pharmacokinetic data.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Estimation of carvedilol in human plasma by using HPLC-fluorescence detector and its application to pharmacokinetic study [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective analysis of carvedilol in human plasma using HPLC/MS/MS after chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medwinpublishers.com [medwinpublishers.com]
- 8. academic.oup.com [academic.oup.com]
- 9. jocpr.com [jocpr.com]
Safety Operating Guide
Navigating the Safe Disposal of O-Desmethyl Carvedilol-d5: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. O-Desmethyl Carvedilol-d5, a deuterated metabolite of Carvedilol, requires careful handling and disposal due to its potential pharmacological activity. This guide provides essential, step-by-step procedures for its safe disposal, ensuring compliance and minimizing risk.
Immediate Safety and Handling Protocols
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. Handle this compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols. In case of accidental exposure, follow the first aid measures outlined in the Safety Data Sheet (SDS).[1][2][3]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed chemical waste disposal service. The material should be treated as hazardous pharmaceutical waste.
-
Segregation and Collection:
-
Do not mix this compound with non-hazardous waste.
-
Collect waste this compound, including any contaminated materials such as gloves or wipes, in a dedicated, clearly labeled, and sealed container.[4] The container should be suitable for chemical waste and non-reactive with the compound.
-
-
Labeling:
-
The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Indicate the approximate quantity of the waste.
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[5]
-
Follow all institutional and local regulations for the storage of hazardous chemical waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound if available, or for Carvedilol as a reference.
-
-
Final Disposal Method:
-
The recommended disposal method is controlled incineration at a licensed chemical destruction facility.[1] This ensures the complete destruction of the pharmacologically active compound.
-
Crucially, do not dispose of this compound down the drain or in regular trash, as this can lead to environmental contamination.[1][6]
-
Key Disposal and Safety Information
| Parameter | Guideline | Source |
| Disposal Method | Controlled incineration via a licensed chemical waste disposal service. | [1] |
| Waste Classification | Hazardous Pharmaceutical Waste. | [7] |
| Container Type | Tightly sealed, non-reactive, and clearly labeled container. | [1][4] |
| PPE Requirement | Safety goggles, gloves, and lab coat. | [2][3][8] |
| Prohibited Disposal | Do not discharge to sewer systems or dispose of in regular trash. | [1] |
| Spill Cleanup | Collect material and place in a suitable container for disposal. Use spark-proof tools if necessary and ensure adequate ventilation. | [1][2] |
Experimental Workflow for Disposal
The following diagram outlines the decision-making process and workflow for the proper disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. kmpharma.in [kmpharma.in]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. ethz.ch [ethz.ch]
- 5. fishersci.com [fishersci.com]
- 6. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 7. sdmedwaste.com [sdmedwaste.com]
- 8. O-Desmethylcarvedilol|72956-44-6|MSDS [dcchemicals.com]
Safeguarding Research: A Comprehensive Guide to Handling O-Desmethyl Carvedilol-d5
For Immediate Implementation: This document provides essential safety and logistical information for laboratory personnel handling O-Desmethyl Carvedilol-d5. Given that this is a pharmaceutical-related compound of unknown potency, a cautious approach is mandatory. The following procedures are designed to minimize exposure risk and ensure a safe laboratory environment.
Chemical and Physical Properties
A summary of the key physical and chemical properties for O-Desmethyl Carvedilol and its deuterated analog is provided below.
| Property | O-Desmethyl Carvedilol | This compound |
| CAS Number | 72956-44-6[1][2] | 1794817-24-5[3] |
| Molecular Formula | C23H24N2O4[1][2] | C23H19D5N2O4[3] |
| Molecular Weight | 392.5 g/mol [1] | 397.48 g/mol [3] |
| Appearance | Off-White Solid[3] | Off-White Solid[3] |
| Storage | 2-8°C Refrigerator[3] | 2-8°C Refrigerator[3] |
Operational Plan: Step-by-Step Guidance
A systematic approach to handling this compound is crucial to maintain safety and experimental integrity.
Compound Reception and Storage
-
Verification: Upon receipt, verify the container label against the shipping documents.
-
Inspection: Inspect the container for any signs of damage or leakage. If compromised, implement spill procedures immediately.
-
Storage: Store the compound in its original, tightly sealed container in a designated, labeled, and access-restricted refrigerator at 2-8°C.[3]
Preparation and Handling
-
Controlled Access: Conduct all handling of this compound in a designated area with restricted access.
-
Engineering Controls: All weighing and solution preparation must be performed in a certified chemical fume hood or a powder containment hood to avoid inhalation of dust.
-
Personal Protective Equipment (PPE): A comprehensive list of required PPE is detailed in the following section.
-
Avoid Dust Formation: Handle the solid compound carefully to prevent the generation of dust.
-
Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
Spill and Emergency Procedures
-
Minor Spills:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Gently sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area (see Decontamination Procedures).
-
-
Major Spills:
-
Evacuate the laboratory and notify the appropriate safety personnel.
-
Restrict access to the area.
-
Follow institutional emergency procedures.
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
Decontamination Procedures
-
Equipment: All non-disposable equipment that comes into contact with this compound must be decontaminated. A common procedure involves washing with a suitable solvent (e.g., ethanol or methanol) followed by a detergent solution and then rinsing with water.
-
Work Surfaces: At the end of each procedure, decontaminate all work surfaces within the fume hood.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE Category | Specifications |
| Hand Protection | Two pairs of powder-free nitrile gloves.[4] The outer glove should be removed and disposed of as hazardous waste immediately after handling the compound. |
| Eye Protection | Chemical safety goggles or a face shield.[4][5] |
| Body Protection | A disposable, low-permeability lab coat with long sleeves and tight-fitting cuffs.[4] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powder outside of a fume hood or if there is a risk of aerosol generation.[6] |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes contaminated gloves, lab coats, absorbent materials, and any unused solid compound. Place in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: All solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not dispose of down the drain.
-
Empty Containers: "RCRA empty" containers (those that have been emptied through normal practices) should still be disposed of as hazardous waste to prevent trace contamination.
-
Final Disposal: All hazardous waste must be disposed of through a licensed chemical waste disposal company, likely via incineration.[7]
Experimental Workflow Diagram
The following diagram outlines the logical workflow for handling this compound from receipt to disposal.
Caption: Logical workflow for handling this compound.
References
- 1. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 2. ph.health.mil [ph.health.mil]
- 3. How to Select the Right Chemical Resistant Gloves — MSC Industrial Supply [mscdirect.com]
- 4. michigan.gov [michigan.gov]
- 5. What Is Non-Hazardous Pharmaceutical Waste & How to Dispose of it - INGENIUM [pureingenium.com]
- 6. icash.public-health.uiowa.edu [icash.public-health.uiowa.edu]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
